molecular formula C7H11F2NO2 B1432647 2-(4,4-Difluoropiperidin-1-yl)acetic acid CAS No. 1627998-04-2

2-(4,4-Difluoropiperidin-1-yl)acetic acid

Cat. No.: B1432647
CAS No.: 1627998-04-2
M. Wt: 179.16 g/mol
InChI Key: UGJLASMURDCZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)acetic acid is a chemical compound that serves as a valuable synthon and building block in organic synthesis and pharmaceutical research. The 4,4-difluoropiperidine group is a privileged scaffold in medicinal chemistry, known for its ability to improve the metabolic stability, permeability, and binding affinity of drug candidates. This acetic acid derivative is particularly useful for introducing the 4,4-difluoropiperidine moiety into larger molecules via amide bond formation or other coupling reactions. The 4,4-difluoropiperidine structure is a key feature in several biologically active compounds. For instance, derivatives of this scaffold have been identified as potent and selective antagonists for the Nociceptin/Orphanin FQ Peptide (NOP) receptor, which is a prominent target in neuropharmacological research for conditions like depression, substance abuse, and Parkinson's disease . Furthermore, the piperidine ring is a common element in compounds with a wide spectrum of reported bioactivities, including antimicrobial, antifungal, anticancer, and antihypertensive effects . Researchers can utilize this compound as a precursor in the development of novel therapeutic agents targeting these areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJLASMURDCZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4,4-Difluoropiperidin-1-yl)acetic acid CAS 1627998-04-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid , a specialized fluorinated building block used in modern medicinal chemistry.

CAS Registry Number: 1627998-04-2 Chemical Formula: C


H

F

NO

Molecular Weight: 179.17 g/mol

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound serves as a critical bioisostere and scaffold. Its value lies in the strategic incorporation of the gem-difluoro moiety at the C4 position of the piperidine ring. Unlike unsubstituted piperidine analogs, this fluorinated derivative exhibits reduced basicity and enhanced metabolic stability, addressing two common failure modes in lead optimization: hERG channel inhibition (often linked to high basicity) and oxidative clearance by Cytochrome P450 enzymes.

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound in hit-to-lead campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The introduction of fluorine atoms induces strong electron-withdrawing effects (


-induction), significantly altering the electronic landscape of the molecule compared to its non-fluorinated parent.
Structural Data
PropertyValueNotes
IUPAC Name This compound
SMILES OC(=O)CN1CCC(F)(F)CC1Canonical
InChI Key Derived from structureUnique hash for database lookup
Appearance White to off-white solidCrystalline powder (typical)
Key Physicochemical Properties (Calculated vs. Empirical)

Note: Experimental values for this specific CAS are limited in open literature; values below represent consensus estimates based on structure-property relationships (SPR) of 4,4-difluoropiperidine derivatives.

ParameterEstimated ValueImpact on Drug Design
pKa (Basic N) ~6.5 – 7.5Significantly lower than piperidine (~11.0). Reduces lysosomal trapping and hERG liability.
pKa (Acid) ~3.5 – 4.0Forms a zwitterion at physiological pH (7.4).
LogP 0.5 – 0.9Moderate lipophilicity; fluorine increases lipophilicity vs. parent but polar acid offsets this.
tPSA ~40 ŲFavorable for CNS penetration (Brain penetration typically requires tPSA < 90 Ų).
The "Fluorine Effect" Visualization

The following diagram illustrates the mechanistic impact of the gem-difluoro substitution on the piperidine scaffold.

FluorineEffect Substituent 4,4-Difluoro Substitution Effect1 Electronic Withdrawal (Inductive Effect) Substituent->Effect1 Effect2 Metabolic Blocking Substituent->Effect2 Outcome1 Lower pKa of Nitrogen (Reduced hERG Risk) Effect1->Outcome1  Less protonated at pH 7.4 Outcome2 Prevents C4-Oxidation (Increased Half-life) Effect2->Outcome2  Steric/Electronic shield

Figure 1: Mechanistic impact of gem-difluoro substitution on medicinal chemistry parameters.

Synthetic Pathways & Experimental Protocols

The synthesis of CAS 1627998-04-2 is typically achieved via N-alkylation of 4,4-difluoropiperidine. Two primary routes are recommended depending on the scale and available reagents.

Route A: Reductive Amination (Glyoxylic Acid)

Best for: Mild conditions, avoiding strong alkylating agents.

  • Reactants: 4,4-Difluoropiperidine hydrochloride + Glyoxylic acid monohydrate.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or THF.

  • Mechanism: Formation of iminium ion followed by in-situ reduction.

Route B: Direct Alkylation (Standard Protocol)

Best for: Scalability and cost-efficiency. This is the preferred industrial route.

Step-by-Step Protocol:

Reagents:

  • Starting Material: 4,4-Difluoropiperidine HCl (CAS 144230-52-4) [1].[1][2]

  • Alkylating Agent: Ethyl bromoacetate (1.1 equiv) or tert-butyl bromoacetate.

  • Base: Potassium Carbonate (

    
    , 3.0 equiv) or DIEA.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Alkylation:

    • Suspend 4,4-difluoropiperidine HCl (1.0 g, 6.3 mmol) and

      
       (2.6 g, 19 mmol) in anhydrous MeCN (15 mL).
      
    • Stir at room temperature for 15 minutes.

    • Add Ethyl bromoacetate (0.77 mL, 6.9 mmol) dropwise.

    • Heat to 60°C for 4–6 hours (monitor via LCMS for ester formation).

    • Workup: Filter solids, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer (

      
      ) and concentrate to yield the intermediate ester.
      
  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF/Water (3:1, 10 mL).

    • Add Lithium Hydroxide monohydrate (LiOH·H

      
      O, 2.0 equiv).
      
    • Stir at room temperature for 2–12 hours.

    • Workup: Acidify carefully with 1N HCl to pH ~3–4. Extract with EtOAc (or n-Butanol if highly polar).

    • Purification: Recrystallize from Ethanol/Hexane or purify via Reverse Phase HPLC (C18, Water/MeCN with 0.1% Formic Acid).

Synthetic Workflow Diagram

Synthesis SM 4,4-Difluoropiperidine HCl (CAS 144230-52-4) Inter Intermediate Ester (Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate) SM->Inter SN2 Alkylation 60°C, 4h Reagent Ethyl Bromoacetate + K2CO3 / MeCN Reagent->Inter Product Final Product (CAS 1627998-04-2) Inter->Product Saponification RT, 12h Step2 Hydrolysis (LiOH, THF/H2O) Step2->Product

Figure 2: Two-step synthetic pathway from commercial starting materials.

Applications in Drug Development

Bioisosterism

This compound acts as a fluorinated bioisostere of morpholine-4-acetic acid.

  • Lipophilicity Modulation: The

    
     group mimics the oxygen atom of morpholine in terms of polarity but lacks the hydrogen bond acceptor capability, often improving membrane permeability [2].
    
  • Conformational Locking: The gem-difluoro group influences the chair conformation of the piperidine ring, potentially locking the molecule in a bioactive conformation favored by specific GPCRs (e.g., Orexin or Dopamine receptors) [3].

Library Synthesis

The carboxylic acid handle allows for facile coupling to amines (amide coupling) or alcohols (esterification), making it an ideal "capping group" for:

  • PROTAC Linkers: Modulating the physicochemical properties of the linker chain.

  • Peptidomimetics: Serving as an N-terminal cap to prevent enzymatic degradation.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 1627998-04-2 is limited, protocols should follow the hazard profile of fluorinated piperidines and organic acids.

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (

    
    ) to prevent moisture absorption.
    
  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[3][4]

References

  • PubChem. (2025).[5][1] 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N.[1] National Library of Medicine. [Link]

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Zhou, X., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. [Link]

Sources

Strategic Implementation of Fluorinated Piperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the "plain" piperidine scaffold often suffers from metabolic liabilities (rapid oxidation) and excessive basicity (pKa ~11.0), which can limit oral bioavailability and increase off-target hERG liability.

Strategic fluorination offers a solution.[1] By introducing fluorine atoms onto the piperidine ring, medicinal chemists can:

  • Modulate Basicity: Lower pKa by 1–3 log units, improving membrane permeability and reducing lysosomal trapping.

  • Control Conformation: Exploit the fluorine gauche effect to lock the ring into specific chair conformations, reducing the entropic penalty of binding.

  • Block Metabolism: Prevent P450-mediated oxidation at labile C-H sites.

This guide details the physicochemical rationale, stereoelectronic principles, and validated synthetic protocols for deploying fluorinated piperidine building blocks.[2]

Physicochemical Engineering: The Fluorine Scan

Basicity Modulation (pKa)

The high electronegativity of fluorine pulls electron density through the


-framework (inductive effect, 

), reducing the availability of the nitrogen lone pair. This effect is distance-dependent.[3]

Table 1: Impact of Fluorination on Piperidine Basicity

Compound StructureFluorine PositionApprox.[1][3][4][5][6][7] pKa (

)

pKa (vs Parent)
Strategic Benefit
Piperidine None11.1-Baseline
4-Fluoropiperidine C4 (3 bonds away)~9.8-1.3Improved CNS penetration
3-Fluoropiperidine C3 (2 bonds away)~8.4-2.7Optimal for oral bioavailability
3,3-Difluoropiperidine C3 (Geminal)~7.2-3.9Reduced hERG binding risk
2-Fluoropiperidine C2 (

-position)
UnstableN/AGenerally hydrolytically unstable
Metabolic Stability

Piperidines are prone to oxidative metabolism, primarily at the


-carbon (via iminium ion) and the remote 

-carbon.
  • Strategy: Place fluorine at C4 to block hydroxylation.

  • Result: C-F bond energy (105.4 kcal/mol) renders the site inert to CYP450 oxidation.

Stereoelectronic Control: The Gauche Effect

Unlike steric bulk which prefers the equatorial position, fluorine often exhibits a counter-intuitive preference for the axial position in protonated piperidines.[8] This is known as the Fluorine Gauche Effect .

Mechanism

In the protonated ammonium species, the C-F bond aligns anti-parallel to the


 bond.[8] This stabilization arises from:
  • Charge-Dipole Interaction: Favorable electrostatic attraction between

    
     and 
    
    
    
    .
  • Hyperconjugation:

    
     orbital overlap.
    

This effect allows chemists to "pre-organize" the ligand conformation.

Visualization of Conformational Equilibrium

GaucheEffect Equatorial Equatorial Fluorine (Sterically Favored) Protonation Protonation (pH < pKa) Equatorial->Protonation Add H+ Axial Axial Fluorine (Gauche Effect Favored) Axial->Equatorial Deprotonation Protonation->Axial Equilibrium Shift (Charge-Dipole Stabilization)

Caption: Figure 1: The Fluorine Gauche Effect drives the axial preference in protonated piperidines, overriding steric repulsion.

Validated Synthetic Protocols

Synthesis of fluorinated piperidines is non-trivial due to the high basicity of the amine and the potential for elimination reactions. Two primary approaches are recommended.

Method A: Deoxofluorination (The "Building Block" Approach)

Best for converting chiral hydroxyl-piperidines to fluoro-piperidines with inversion of configuration.

Target: N-Boc-4-fluoropiperidine from N-Boc-4-hydroxypiperidine.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere. Add substrate and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Note: DAST can be explosive at higher temperatures if added rapidly.

  • Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) overnight.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[9] Dry over

    
    .[9]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

  • 
     NMR:  Look for a multiplet around -180 ppm (gem-difluoro) or -170 to -200 ppm (monofluoro). Absence of signal indicates hydrolysis; sharp singlet indicates free fluoride (decomposition).
    
Method B: Dearomatization-Hydrogenation (The "Modern" Approach)

Best for accessing cis-substituted fluoropiperidines from cheap fluoropyridines.

Concept: Hydrogenation of 3-fluoropyridine using Rhodium catalysis (e.g.,


) allows for high diastereoselectivity, often yielding the all-cis isomer which is difficult to access via substitution.
Synthetic Workflow Visualization

SyntheticRoutes cluster_methods Method Comparison Start_OH Start: Hydroxypiperidine (Chiral Pool) Step_DAST Deoxofluorination (DAST/Deoxo-Fluor) Start_OH->Step_DAST SN2 Mechanism Start_Py Start: Fluoropyridine (Aromatic) Step_Hydro Rh-Catalyzed Hydrogenation Start_Py->Step_Hydro Dearomatization Product_Inv Product: Fluoropiperidine (Inverted Stereochem) Step_DAST->Product_Inv Stereoinversion Product_Cis Product: Fluoropiperidine (Cis-Selectivity) Step_Hydro->Product_Cis Kinetic Control

Caption: Figure 2: Comparison of synthetic routes. Method A (Left) inverts stereochemistry; Method B (Right) preserves cis-relationships.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[8][9]

Challenge: The initial lead compound possessed a piperidine moiety with a pKa of ~9.5, leading to high P-glycoprotein (P-gp) efflux and poor cellular potency.

Solution: Merck chemists introduced a fluorine atom at the C3 position of the piperidine ring.

  • Isomer A (Equatorial F): pKa ~ 6.6. Too weakly basic; lost potency.

  • Isomer B (Axial F): pKa ~ 7.6.[8]

    • Result: The axial fluorine (stabilized by the gauche effect) lowered the pKa sufficiently to improve permeability but maintained enough basicity for the critical salt bridge interaction in the active site.

    • Outcome: MK-0731 advanced to clinical trials.[7][8]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[7][8] Part 9: Discovery of MK-0731. Bioorganic & Medicinal Chemistry Letters. Link

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[5][7][10][11] Nature Catalysis. Link

  • Organic Syntheses. (1977). (Diethylamino)sulfur Trifluoride (DAST).[9] Org.[4][6][9][12][13] Synth. 57, 50. Link

Sources

A Technical Guide to the Physicochemical Profile of 2-(4,4-Difluoropiperidin-1-yl)acetic acid: In Silico Prediction and Strategic Analysis of pKa and logP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP), which govern a molecule's behavior in physiological environments, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid, a molecule of interest in medicinal chemistry, focusing on the in silico prediction and theoretical underpinnings of its pKa and logP values. We explore the significant influence of its unique structural features—notably the gem-difluoro substitution on the piperidine ring—on these parameters. Furthermore, we outline the standard computational and experimental workflows used to determine these values, offering a framework for researchers and drug development professionals to characterize novel chemical entities.

Introduction: The Central Role of pKa and logP in Drug Discovery

In the journey from a chemical entity to a clinical candidate, a molecule's success is dictated by both its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles. The latter is largely governed by physicochemical properties.[1][2]

  • pKa (Acid Dissociation Constant): This value describes the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[3][4] The ionization state is critical as it directly influences aqueous solubility, the ability to cross biological membranes, and the nature of interactions with target receptors.[4] For instance, a non-ionized form is typically more lipophilic and can more easily cross cell membranes, while an ionized form is more water-soluble.[4]

  • logP (Octanol-Water Partition Coefficient): This parameter quantifies a compound's lipophilicity (or hydrophobicity). It is the logarithm of the ratio of a compound's concentration in an organic solvent (n-octanol) to its concentration in an aqueous phase.[1][3] LogP provides a crucial estimate of how a drug will partition between the aqueous environment of the blood and the lipid-rich environment of cell membranes, affecting absorption and distribution.[1][5] For ionizable molecules, the pH-dependent logD (Distribution Coefficient) is often more physiologically relevant.[1][6]

Understanding these properties early in the discovery process is paramount for optimizing a compound's ADME profile and minimizing potential liabilities.[2] This guide focuses on this compound, dissecting its predicted properties as a case study.

Physicochemical Profile of this compound

A summary of the predicted physicochemical data for the target molecule is presented below. It is important to note that while a predicted pKa value is available from computational models, a predicted logP value for this specific compound is not readily found in aggregated public databases. The subsequent sections will delve into the structural rationale for these values and the methodologies for their determination.

ParameterPredicted ValueIonizable CenterMethodSource
pKa 2.47 ± 0.10Carboxylic AcidComputationalChemicalBook[7]
logP Not availableN/AComputationalN/A

In-Depth Analysis of pKa

The structure of this compound contains two ionizable centers: the acidic carboxylic acid group and the basic tertiary amine (piperidine nitrogen).

Structural Influence on Acidity and Basicity

The most striking feature of this molecule is the gem-difluorination at the C4 position of the piperidine ring. Fluorine is the most electronegative element, and its presence imparts a powerful electron-withdrawing inductive effect (-I effect).[8]

  • Effect on the Carboxylic Acid (Acidic pKa): The inductive effect of the two fluorine atoms is transmitted through the sigma bonds of the piperidine ring to the nitrogen and subsequently to the adjacent acetic acid moiety. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (R-COO⁻) formed upon deprotonation. This stabilization makes the proton easier to donate, thereby increasing the acidity and lowering the pKa of the carboxylic acid. The predicted pKa of 2.47 is significantly lower than that of acetic acid (~4.76), a shift that is entirely consistent with this strong inductive influence.[7] Experimentally determined pKa values for difluoroacetic acid (DFA) are around 1.22, showcasing the potent acidifying effect of vicinal fluorine atoms.[9]

  • Effect on the Piperidine Nitrogen (Basic pKa): Conversely, the same electron-withdrawing effect reduces the electron density on the piperidine nitrogen. This makes the lone pair of electrons on the nitrogen less available to accept a proton. Consequently, the basicity of the piperidine nitrogen is significantly reduced , resulting in a lower basic pKa compared to an unsubstituted piperidine (pKa ≈ 11.2). The strategic use of fluorine to modulate the pKa of basic nitrogens is a common tactic in medicinal chemistry to reduce off-target effects (e.g., hERG channel binding) and improve pharmacokinetic properties.[10][11]

Computational Prediction of pKa

In silico pKa prediction is a cornerstone of modern drug discovery, enabling rapid screening of virtual compounds. Several methodologies exist:

  • Empirical and QSPR Methods: These approaches use large databases of experimentally determined pKa values to build predictive models.[12][13] They often rely on Hammett-type equations and electronic substituent constants (σ) or machine learning algorithms trained on molecular descriptors.[12][14] Software like ACD/pKa and MoKa are prominent examples.[12][15]

  • Quantum Mechanical (QM) Methods: These "first-principles" methods calculate the energy difference between the protonated and deprotonated states of a molecule.[13][14] While often more accurate, especially for novel scaffolds, they are computationally more intensive.[14][16] Hybrid approaches combining QM with machine learning are also gaining prominence.[17]

The predicted pKa of 2.47 for the carboxylic acid was likely generated using a sophisticated empirical or machine learning model trained on a vast and diverse chemical library.[7]

DOT Script for Computational pKa/logP Prediction Workflow

G Conceptual Workflow for In Silico pKa & logP Prediction cluster_input Input cluster_preprocessing Preprocessing cluster_prediction Prediction Engines cluster_output Output mol_structure Molecular Structure (SMILES, SDF) protonation Tautomer/Protonation State Generation mol_structure->protonation conformation 3D Conformer Generation protonation->conformation qspr QSPR / Empirical (Database-driven) conformation->qspr Select Method(s) ml Machine Learning (GNN, RF, etc.) conformation->ml Select Method(s) qm Quantum Mechanics (First Principles) conformation->qm Select Method(s) pka_out Predicted pKa (Acidic & Basic) qspr->pka_out logp_out Predicted logP (Lipophilicity) qspr->logp_out ml->pka_out ml->logp_out qm->pka_out logd_out Predicted logD (pH-dependent) pka_out->logd_out logp_out->logd_out

Conceptual Workflow for In Silico pKa & logP Prediction
Standard Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its accuracy and reliability.

Principle: The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH vs. volume curve, often as the pH at the half-equivalence point.[18]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure accurate pH readings.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength should be kept constant using an electrolyte like KCl.

  • Titration - Acidic pKa: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Titration - Basic pKa: In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa value corresponds to the pH at the point where 50% of the ionizable group has been titrated. This point can be accurately identified from the inflection point of the first derivative of the titration curve.

DOT Script for Experimental pKa Determination Workflow

G Workflow for pKa Determination via Potentiometric Titration start Start prep 1. Prepare Analyte Solution (Compound + Water/Co-solvent + KCl) start->prep calib 2. Calibrate pH Meter (Standard Buffers) prep->calib titrate 3. Titrate with Standard Acid/Base (e.g., 0.1M HCl / NaOH) calib->titrate record 4. Record pH vs. Titrant Volume titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot analyze 6. Analyze Curve (Find half-equivalence point) plot->analyze result Determine pKa Value analyze->result end End result->end

Workflow for pKa Determination via Potentiometric Titration

In-Depth Analysis of logP

The lipophilicity of this compound is a composite of its constituent parts. The piperidine ring is moderately lipophilic, while the carboxylic acid group is hydrophilic. The gem-difluoro substitution introduces a complex variable.

Structural Influence on Lipophilicity

While often considered to increase lipophilicity, the effect of fluorine substitution on logP can be counterintuitive.[19]

  • Hydrophobic Contribution: On one hand, replacing C-H bonds with C-F bonds can increase hydrophobicity and reduce polarizability, which can lead to a higher logP.

  • Polar Contribution: On the other hand, the highly polarized C-F bond can alter the molecule's dipole moment and create new hydrogen bond acceptor sites. This can lead to stronger interactions with water, potentially decreasing the logP .[20] The overall effect depends on the local electronic environment and the molecule's conformation.[19][20] For this compound, the symmetrical difluorination at the 4-position creates a strong local dipole, which may enhance hydration around that part of the ring, potentially offsetting the inherent lipophilicity of the hydrocarbon scaffold.

Computational Prediction of logP

Numerous algorithms exist for logP prediction, generally falling into two categories:[21]

  • Fragment-based Methods: These methods deconstruct a molecule into predefined fragments and sum their known contributions to lipophilicity, with corrections for intramolecular interactions.

  • Atom-based Methods: These approaches sum the contributions of individual atoms based on their atom type and local environment.

Popular prediction tools include ALOGPS, XLOGP, and those provided by software suites from ACD/Labs and ChemAxon.[22][23] The accuracy of these methods can vary, particularly for molecules with unusual functional groups or complex stereochemistry, making experimental validation crucial.[24]

Standard Experimental Protocol: Shake-Flask Method

The OECD Guideline 107 shake-flask method is the traditional and most widely accepted technique for logP determination.[25]

Principle: A small amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, after which the concentration of the solute in each phase is measured.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Sample Addition: Add a known amount of the test compound to a flask containing a known volume of the pre-saturated n-octanol and water. The concentration should be low enough to avoid self-association.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to allow the compound to partition and reach equilibrium (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Water]).

DOT Script for Experimental logP Determination Workflow

G Workflow for logP Determination via Shake-Flask Method start Start saturate 1. Pre-saturate Solvents (n-Octanol with Water & vice versa) start->saturate add_sample 2. Add Compound to Biphasic System saturate->add_sample shake 3. Equilibrate (Shake at constant temperature) add_sample->shake separate 4. Separate Phases (Centrifugation) shake->separate analyze 5. Measure Concentration in Each Phase (e.g., HPLC) separate->analyze calculate 6. Calculate Ratio C_octanol / C_water analyze->calculate result Determine logP Value calculate->result end End result->end

Workflow for logP Determination via Shake-Flask Method

Conclusion and Outlook

For drug development professionals, this profile suggests a compound with high aqueous solubility but potentially low passive membrane permeability at physiological pH due to its ionized state. A comprehensive characterization would require experimental determination of both acidic and basic pKa values, as well as the logD profile across a range of pH values. The methodologies and theoretical considerations outlined in this guide provide a robust framework for such an investigation, enabling a data-driven approach to advancing this or similar candidates in the drug discovery pipeline.

References

  • LogP/LogD/Pka Analysis - Protheragen. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

  • MoKa - pKa modelling - Molecular Discovery. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

  • pKa Prediction - Rowan Scientific. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. [Link]

  • LogP/LogD/pKa Analysis - Technology Networks. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. [Link]

  • PrologP | . [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]

  • What is pKa and how is it used in drug development? - Pion. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives - ResearchGate. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P - RSC Publishing. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]

  • Derivation of amine basicity changes (ΔpKa) for β‐fluorine... - ResearchGate. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. [Link]

  • The role of fluorine in medicinal chemistry: Review Article - Journal of Fluorine Chemistry. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC. [Link]

  • Fluorine substituent effect on the adsorption of acetic acid derivatives on anatase TiO2 surfaces - PlumX. [Link]

  • Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. [Link]

  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed. [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

  • pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities - RSC Publishing. [Link]

  • (PDF) Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning - ResearchGate. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths - ChemRxiv. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. [Link]

  • 4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]

  • Large‐Scale Evaluation of log P Predictors - ResearchGate. [Link]

  • Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR - ResearchGate. [Link]

  • Formic and acetic acid pKa values increase under nanoconfinement - eScholarship.org. [Link]

  • Formic and acetic acid pKa values increase under nanoconfinement - RSC Publishing. [Link]

Sources

suppliers and price of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Synthesis, and Chemical Utility in Drug Discovery

Executive Summary

2-(4,4-Difluoropiperidin-1-yl)acetic acid (CAS: 1627998-04-2 ) is a high-value fluorinated building block used extensively in medicinal chemistry.[1] It serves as a critical linker motif, enabling the attachment of the lipophilic, metabolically stable 4,4-difluoropiperidine ring to larger pharmacophores via amide coupling.

The strategic value of this compound lies in the gem-difluoro effect . Substituting hydrogen with fluorine at the 4-position of the piperidine ring lowers the pKa of the piperidine nitrogen (reducing lysosomal trapping), increases lipophilicity (LogP), and blocks metabolic oxidation at the typically labile C4 position. This guide details the sourcing landscape, price estimation, and quality control protocols required for integrating this reagent into drug development workflows.

Chemical Profile & Technical Specifications[2][3][4][5][6]
PropertySpecificationTechnical Note
IUPAC Name This compound
CAS Number 1627998-04-2 Verify against CAS 144230-52-4 (Starting Material)
Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
Appearance White to off-white solidHygroscopic; store desicated.
pKa (Predicted) ~2.5 (Carboxyl), ~6.8 (Amine)Lower basicity than non-fluorinated analog (~8.5).
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes.
Storage 2–8°C, Inert AtmosphereAmine oxide formation possible over time.
Market Analysis: Suppliers & Price

The market for this compound is segmented into Catalog Suppliers (immediate dispatch, high cost) and Contract Research Organizations (CROs) (lead time, lower bulk cost).

3.1 Estimated Pricing Matrix (Q4 2025)

Note: Prices are derived from starting material costs (4,4-difluoropiperidine HCl ~ $80/g) and standard conversion margins.

Supplier TierPack SizeEstimated Price (USD)Lead TimeTarget Use Case
Tier 1: Global Catalog (Sigma, Fisher, VWR)100 mg$150 - $2001-3 DaysHigh-speed HTS hit expansion.
Tier 2: Building Block Specialists (Enamine, Combi-Blocks, Oakwood)1 g$180 - $2503-7 DaysLead optimization & gram-scale synthesis.
Tier 3: Bulk/CRO (WuXi, Angel Pharmatech, ChemShuttle)25 g+$40 - $60 / g2-4 WeeksProcess chemistry & scale-up.
3.2 Recommended Suppliers
  • Primary (US/EU): Oakwood Chemical and Combi-Blocks frequently stock the non-fluorinated analog and are the most reliable sources for the fluorinated variant upon inquiry.

  • Primary (Asia): Angel Pharmatech and Shanghai ChemSpec are key manufacturers of the 4,4-difluoropiperidine precursor, offering the acetic acid derivative at competitive bulk rates.

Synthesis & Manufacturing Workflow

Understanding the synthesis is crucial for troubleshooting impurities in the Certificate of Analysis (CoA). The industrial route typically involves N-alkylation of 4,4-difluoropiperidine with a haloacetate ester, followed by hydrolysis.

4.1 Synthetic Pathway (Graphviz Diagram)

The following diagram outlines the standard manufacturing process and the origin of common impurities (e.g., quaternary ammonium salts).

SynthesisRoute SM1 4,4-Difluoropiperidine HCl (CAS: 144230-52-4) Intermediate Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate (Ester Intermediate) SM1->Intermediate SN2 Alkylation (ACN, Reflux) Impurity1 Impurity A: Unreacted Amine SM1->Impurity1 Incomplete Conversion Reagent Ethyl Bromoacetate + Base (K2CO3/TEA) Reagent->Intermediate Hydrolysis Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Impurity2 Impurity B: Quaternary Dimer Intermediate->Impurity2 Over-alkylation Product This compound (CAS: 1627998-04-2) Hydrolysis->Product Acidification (pH 4)

Figure 1: Industrial synthesis route via N-alkylation. Critical control points include stoichiometry to prevent over-alkylation (Impurity B) and pH control during isolation.

Quality Control & Procurement Strategy

When sourcing this compound, the CoA must be scrutinized for specific impurities that affect downstream amide couplings.

5.1 Critical Quality Attributes (CQA)
  • Proton NMR (1H-NMR):

    • Diagnostic Signal: Look for the singlet at ~3.2 ppm (N-CH2-COOH).

    • Impurity Check: Ensure absence of ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) indicating incomplete hydrolysis.

  • LC-MS Purity:

    • Must be >95% (UV 210 nm).

    • Mass Check: [M+H]+ = 180.1.

  • Water Content (Karl Fischer):

    • The zwitterionic nature of amino acids makes them hygroscopic. High water content can skew stoichiometry in peptide coupling reactions (e.g., HATU/EDC).

5.2 Procurement "Self-Validating" Protocol

Do not simply order by CAS. Follow this validation logic:

  • Request Spectrum: Ask for the 1H-NMR before shipping bulk orders (>10g).

  • Check Salt Form: Clarify if the product is the free acid (zwitterion) or hydrochloride salt . The HCl salt is more stable but requires an extra equivalent of base (DIPEA) during coupling reactions.

  • Verify Stock: Many suppliers list "virtual inventory." Confirm "In-stock, ships within 24h" to avoid 4-week synthesis lead times.

Applications in Medicinal Chemistry

This building block is a "bioisostere" upgrade for standard morpholine or piperidine acetic acids.

  • Metabolic Stability: The 4,4-difluoro substitution blocks CYP450-mediated oxidation at the 4-position, a common clearance pathway for piperidines [1].

  • pKa Modulation: The electron-withdrawing fluorines lower the pKa of the tertiary amine by ~1.5–2.0 log units compared to the non-fluorinated parent. This reduces lysosomal sequestration and improves oral bioavailability [2].

  • Target Classes: Widely used in the synthesis of Orexin receptor antagonists , Dopamine D4 antagonists , and Kinase inhibitors where a solubilizing tail is required.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025).[2][3][4][5] this compound Product Entry. Link

  • Oakwood Chemical. (2025). Piperidin-1-yl-acetic acid (Analog Reference).[4] Link

Sources

Strategic Handling and Safety Profiling of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Guide & Risk Management Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers

Introduction: Beyond the Standard SDS

In modern drug discovery, the strategic incorporation of fluorine is a standard tactic to modulate pKa, block metabolic soft spots, and alter lipophilicity. 2-(4,4-Difluoropiperidin-1-yl)acetic acid represents a critical building block in this domain—a "fluorinated bioisostere" of simple piperidine acetic acid.

While standard Safety Data Sheets (SDS) provide regulatory compliance, they often fail to capture the operational nuances required for safe experimental execution. This guide bridges that gap, synthesizing physicochemical logic with rigorous safety protocols. It treats the compound not just as a chemical hazard, but as a functional variable in your synthetic workflow.

Physicochemical Profile & Mechanistic Implications[1][2][3][4]

To handle this compound safely, one must understand how the gem-difluoro group alters its behavior compared to its non-fluorinated parent.

Comparative Data Table
PropertyNon-Fluorinated Parent (Piperidin-1-yl-acetic acid)This compound Operational Implication
Molecular Formula C₇H₁₃NO₂C₇H₁₁F₂NO₂ Fluorine accounts for ~15% of mass.
Molecular Weight 143.18 g/mol 179.16 g/mol Adjust stoichiometry calculations carefully.
Basicity (Amine pKa) ~10.0 (Piperidine)~8.5 (Est.) The electron-withdrawing fluorine lowers amine basicity, reducing reactivity in nucleophilic substitutions compared to the parent.
Lipophilicity (LogP) Low (Polar)Increased Fluorine increases lipophilicity ("The Teflon Effect"), potentially facilitating skin permeation.
Physical State Solid (Zwitterionic)Solid (Crystalline) Dust inhalation risk is the primary exposure vector during weighing.
The "Fluorine Effect" on Safety

The gem-difluoro substitution at the 4-position exerts a strong inductive effect (


).
  • Reduced Basicity: The nitrogen lone pair is less available. While this makes the compound less prone to oxidation, it does not eliminate the risk of forming N-oxides or reactive intermediates under forcing conditions.

  • Metabolic Stability: The C-F bond is chemically inert under standard conditions (bond energy ~116 kcal/mol), but this stability implies persistence. Do not assume rapid degradation in waste streams.

Hazard Identification & Toxicology[5][6]

GHS Classification (Derived from Structure-Activity Relationships)

Based on the profile of 4,4-difluoropiperidine and alpha-amino acids.

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[3]

The Hidden Hazard: Thermal Decomposition

This is the most critical safety parameter often missing from generic SDS.

  • Mechanism: Upon combustion or heating >200°C (e.g., runaway reaction, fire), the C-F bonds rupture.

  • Byproduct: Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

  • Risk: HF is insidious. Unlike HCl, it penetrates skin, decalcifies bone, and can cause systemic cardiac arrest via hypocalcemia.

  • Directive: Standard ABC fire extinguishers are insufficient for personnel protection. Full respiratory protection (SCBA) is mandatory in fire scenarios involving fluorinated libraries.

Operational Safety Protocols

Hierarchy of Controls: The "Double-Barrier" System

We employ a self-validating system where the failure of one control does not result in exposure.

SafetyHierarchy Hazard Source: this compound Engineering Level 1: Engineering Controls (Fume Hood + Laminar Flow) Hazard->Engineering Containment Admin Level 2: Admin Controls (SOPs + HF Training) Engineering->Admin Residual Risk PPE Level 3: PPE (Nitrile + Lab Coat + Goggles) Admin->PPE Exposure Barrier Researcher Protected Researcher PPE->Researcher Safety Researcher->Engineering Monitor Airflow

Figure 1: The "Double-Barrier" safety hierarchy ensures redundancy. Note the feedback loop where the researcher actively validates engineering controls.

Handling & Synthesis Protocol

Scenario: Coupling the acid to an amine (Amide bond formation).

  • Weighing (The Critical Dust Phase):

    • Risk:[4][5] Inhalation of particulates.

    • Protocol: Use an anti-static gun on the spatula and weighing boat. Static charge is common in fluorinated solids, causing "jumping" of powder. Weigh inside the fume hood, or use a localized powder containment hood.

  • Solvation:

    • Choice: Dissolve in DMF or DCM.

    • Observation: The solution may be slightly exothermic due to the amine/acid zwitterion breaking.

    • Validation: Ensure the vial is cool to the touch before adding coupling agents (HATU/EDC).

  • Reaction Quenching:

    • Risk:[4][5] Acidification of the reaction mixture.

    • Protocol: When working up with acid (e.g., 1N HCl), ensure the pH does not drop below 2 rapidly, as this may precipitate the hydrochloride salt of the difluoropiperidine moiety, trapping impurities.

Emergency Response & First Aid

Standard First Aid is insufficient for fluorinated compounds if decomposition is suspected.

The Calcium Gluconate Imperative

While the intact molecule is not HF, any fire or thermal event transforms it into an HF generator.

  • Skin Contact (Intact Substance): Wash with soap/water.[2]

  • Skin Contact (Decomposition/Fire Residue): Treat as HF burn. Apply 2.5% Calcium Gluconate gel immediately. Do not wait for pain (HF burns are often initially painless).

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Powder/Liquid Spill Type->Spill Fire Thermal/Fire Type->Fire SpillAction 1. Evacuate Area 2. Don PPE (Double Glove) 3. Wet Wipe (Avoid Dust) Spill->SpillAction FireAction 1. Pull Alarm 2. Do NOT fight alone 3. Assume HF Presence Fire->FireAction Medical Medical Evaluation (Bring SDS) SpillAction->Medical HF_Specific Apply Ca-Gluconate Monitor Cardiac Rhythm FireAction->HF_Specific HF_Specific->Medical

Figure 2: Emergency response logic distinguishing between standard exposure and thermal decomposition risks.

Waste Management & Disposal

Scientific Integrity Note: Fluorinated compounds are not biodegradable in standard municipal water treatment.

  • Segregation: Do not mix with non-halogenated organic waste.

  • Labeling: Clearly mark waste containers as "Fluorinated Organics - DO NOT AUTOCLAVE." (Autoclaving fluorinated waste can release HF vapor if seals fail).

  • Destruction: Must be incinerated in a facility equipped with scrubbers for HF capture.

References

  • PubChem. (n.d.). Compound Summary: 4,4-Difluoropiperidine.[1][6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Fluoride: Medical Management Guidelines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimization of Amide Bond Formation with 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated heterocycles into drug scaffolds is a critical strategy for modulating lipophilicity (


), metabolic stability, and 

. The building block 2-(4,4-difluoropiperidin-1-yl)acetic acid is increasingly utilized to introduce the metabolically robust 4,4-difluoropiperidine motif.

However, this substrate presents specific synthetic challenges:

  • Zwitterionic Character: It exists as a poorly soluble zwitterion in non-polar solvents (DCM, Toluene).

  • Internal Basicity: The tertiary piperidine nitrogen (

    
    ) acts as an internal proton scavenger, necessitating careful base stoichiometry.
    
  • Solubility Profile: High polarity requires polar aprotic solvents (DMF, DMAc, NMP) for efficient coupling.

This guide provides two field-validated protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, cleaner synthesis.

Physicochemical Analysis & Pre-Reaction Strategy

The Fluorine Effect & Basicity

Unlike standard amino acids, the gem-difluoro group at the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect (


).
  • Basicity: The piperidine nitrogen is less basic than unsubstituted piperidine (

    
    ) but remains significantly basic (
    
    
    
    ).
  • Implication: In the reaction mixture, this nitrogen will be protonated unless sufficient exogenous base (DIPEA/TEA) is added. If the starting material is an HCl salt, 3.0–4.0 equivalents of base are mandatory to free the amine and neutralize the carboxylic acid.

Solubility & Solvent Selection

The free acid often behaves as a zwitterion (internal salt), making it insoluble in Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Recommended Solvents: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

  • Alternative: For T3P couplings, a biphasic system (EtOAc/Water) or EtOAc with a DMF co-solvent is effective.

Protocol A: The Discovery Standard (HATU)

Best for: Small scale (mg to g), library synthesis, difficult/steric amines. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: Target amine (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF.

    • Note: If the solution is cloudy (zwitterion), proceed; the base will solubilize it.

  • Activation: Add DIPEA (2.0 equiv). Stir for 2 minutes. The solution should become clear as the zwitterion breaks.

    • Critical Check: Verify pH > 8 (wet pH paper). If acidic, the tertiary amine is trapping protons; add more base.

  • Active Ester Formation: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution often turns yellow/orange (characteristic of the activated species).

  • Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

    • Endpoint: Conversion of the active ester (

      
       mass shift usually not seen, but acid mass disappears) to product.
      
  • Workup:

    • Option A (Prep-HPLC): Dilute with DMSO/MeOH, filter, and inject directly.

    • Option B (Extraction): Dilute with EtOAc.[1][2] Wash with sat.

      
       (3x) to remove HOAt byproduct. Wash with Brine. Dry over 
      
      
      
      .[2][3]

Protocol B: The Scalable Option (T3P)

Best for: Scale-up (>10g), green chemistry, easy purification (water-soluble byproducts). Reagent: Propylphosphonic anhydride (T3P), usually 50% w/w in EtOAc or DMF.

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% solution) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) OR DIPEA (4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor).

Step-by-Step Procedure
  • Slurry Formation: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc) in a flask.

  • Base Addition: Add Base (Pyridine or DIPEA, 3.0+ equiv).

    • Note: T3P requires a basic environment to drive the equilibrium. The mixture may remain a slurry until T3P is added.

  • Reagent Addition: Cool to 0°C (optional, reduces exotherm). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable.

  • Workup (The "Magic" Step):

    • Add water.[4][5] The T3P byproducts (propylphosphonic acid) are highly water-soluble.

    • Separate layers.[6] Wash organic layer with 1M NaOH (removes excess acid) and Brine.

    • Concentrate.

Decision Matrix & Troubleshooting

Condition Selection Guide
VariableRecommendationRationale
Solvent DMF (Method A)Essential to dissolve the zwitterionic acid.
Base DIPEA or NMM Non-nucleophilic. Must use excess (3-4 equiv) to neutralize the piperidine salt.
Stoichiometry 1.1 eq HATU Excess coupling agent ensures complete activation of the acid.
Temperature RT Heating is rarely needed unless the amine is electron-deficient (e.g., aniline).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Internal salt formationIncrease DIPEA to 4.0 equiv. Ensure pH is basic (>9).
Precipitate forms upon adding HATU Tetramethylurea byproduct or active ester crash-outAdd co-solvent (DCM or NMP). Usually harmless; continue stirring.
Impurity: +99 Da mass Tetramethylguanidinium adductHATU reacted with the amine. Change Order: Activate Acid + Base + HATU for 15 min before adding amine.
Product stuck in Aqueous layer Product is protonatedThe product contains the basic piperidine. Basify aqueous layer to pH 10 before extraction.

Visual Workflows

Logical Workflow for Protocol Selection

ProtocolSelection Start Start: this compound CheckScale Check Scale & Amine Type Start->CheckScale Discovery Small Scale / Discovery (< 1g) CheckScale->Discovery High Throughput ScaleUp Scale Up / Process (> 5g) CheckScale->ScaleUp Cost/Waste Sensitive HATU_Path Method A: HATU/DMF High Success Rate Discovery->HATU_Path T3P_Path Method B: T3P/EtOAc Easy Workup ScaleUp->T3P_Path Workup_HATU Workup: Requires NaHCO3 wash or Prep-HPLC HATU_Path->Workup_HATU Workup_T3P Workup: Water Wash Only (Green Chemistry) T3P_Path->Workup_T3P

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and downstream requirements.

Reaction Mechanism & Activation

Mechanism Zwitterion Zwitterion Form (Insoluble) FreeAcid Anionic Carboxylate (Soluble in DMF) Zwitterion->FreeAcid + Base (Deprotonation) ActiveEster O-At Active Ester (Reactive Electrophile) FreeAcid->ActiveEster + HATU Product Final Amide ActiveEster->Product + Amine (Nu Attack) Base Base (DIPEA) Base->FreeAcid HATU HATU HATU->ActiveEster Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanistic pathway highlighting the critical deprotonation step required to solubilize the zwitterion.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][6][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Archimica. (2024).[4] T3P® (Propanephosphonic acid anhydride) Application Note. Link (General reference for T3P properties).[4]

  • Sigma-Aldrich. (2024). 4,4-Difluoropiperidine Hydrochloride Product Analysis. Link

Sources

Application Note: Precision Coupling of Fluorinated Amino Acids (FAAs)

[1]

Executive Summary

Fluorinated amino acids (FAAs) are critical tools in medicinal chemistry for modulating metabolic stability, lipophilicity, and protein-ligand binding interactions.[1] However, the incorporation of fluorine introduces significant synthetic challenges.[1] The strong electron-withdrawing effect (



reduced nucleophilicityincreased acidity

11

This guide provides an evidence-based framework for selecting coupling reagents and protocols specifically optimized to overcome the electronic and steric hurdles imposed by fluorination.[1]

The "Fluorine Effect" in Peptide Synthesis[1]

Understanding the electronic perturbations caused by fluorine is prerequisite to selecting the correct reagent.[1]

PropertyEffect of Fluorination (e.g.,

-CF

,

-F)
Synthetic Consequence
Amine Nucleophilicity Decreased (pKa of NH

drops)
Slower coupling rates; incomplete conversion; requires highly reactive active esters (e.g., OAt, Oxyma).[1]

-Proton Acidity
Increased (pKa drops)Rapid deprotonation by tertiary bases (DIPEA/NMM) leading to racemization via oxazolone formation.[1]
Steric Bulk Increased (Van der Waals radius: H=1.2Å, F=1.47Å, CF

≈Isopropyl)
Hindered approach of the nucleophile; requires smaller coupling agents or acyl fluorides (TFFH).[1]

Reagent Selection Matrix

Do not use standard EDC/HOBt or HBTU protocols for sensitive FAAs. Use the following decision matrix to select the optimal system.

Tier 1: The New Standard (High Efficiency, Low Racemization)[1]
  • Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)[1]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]

  • Why: COMU/Oxyma shows superior solubility and reactivity compared to HATU while maintaining a safer profile (non-explosive).[1][2][3] Crucially, the Oxyma leaving group is less basic than OBt, reducing base-catalyzed racemization of the activated FAA.[1]

Tier 2: Sterically Hindered / -Trifluoromethyl AAs[1]
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH [1]

  • Mechanism: Generates Acyl Fluorides in situ.[1][4]

  • Why: Acyl fluorides are highly reactive toward amines but, unlike anhydrides, are relatively stable toward oxazolone formation. This is the method of choice for Aib-like or

    
    -CF
    
    
    residues where steric hindrance blocks standard active esters.[1]
Tier 3: Solution Phase / Scale-Up
  • Reagent: T3P (Propylphosphonic anhydride)[1][5][6]

  • Why: T3P exhibits very low epimerization rates and generates water-soluble byproducts, simplifying workup.[1] It is ideal for coupling FAAs in solution where chromatographic purification is required.[1]

Decision Tree & Mechanism Visualization

ReagentSelectionStartStart: FAA CouplingCheckTypeAnalyze FAA StructureStart->CheckTypeStandardStandard FAA(e.g., 4-F-Phe, 3-F-Tyr)CheckType->StandardLow Steric BulkHinderedHindered / Alpha-Subst.(e.g., α-CF3-Ala, α-Me-F-Phe)CheckType->HinderedHigh Steric BulkSolutionSolution Phase / Scale-upCheckType->SolutionLarge ScaleCOMUProtocol A: COMU / Oxyma(Best Balance)Standard->COMUTFFHProtocol B: TFFH (Acyl Fluoride)(Overcomes Sterics)Hindered->TFFHT3PProtocol C: T3P(Easy Workup)Solution->T3PBaseCheckBase Selection:Use Collidine or TMP(Avoid DIPEA if racemization risk high)COMU->BaseCheckTFFH->BaseCheck

Caption: Decision matrix for selecting coupling reagents based on the steric and electronic properties of the fluorinated amino acid.

Detailed Experimental Protocols

Protocol A: Solid-Phase Coupling with COMU/Oxyma

Best for: Routine incorporation of mono- or di-fluorinated amino acids (e.g., Fluorophenylalanine).[1]

Materials:

  • Resin (e.g., Rink Amide, loading 0.5–0.7 mmol/g)[1]

  • Fmoc-FAA-OH (3.0 equiv)[1]

  • COMU (3.0 equiv)[1][3]

  • Oxyma Pure (3.0 equiv)[1]

  • Base: 2,4,6-Trimethylpyridine (TMP) or sym-Collidine (6.0 equiv) — Preferred over DIPEA to suppress racemization.[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Pre-activation (Critical): Dissolve Fmoc-FAA-OH, COMU, and Oxyma in minimal DMF.[1] Add the Base (TMP/Collidine) immediately prior to addition to the resin.[1]

    • Note: Do not pre-activate for >2 minutes.[1] Long pre-activation can lead to guanidinylation of the amine.[1]

  • Coupling: Add the activated mixture to the resin-bound free amine.

  • Incubation: Shake at room temperature for 30–60 minutes.

    • Optimization: For sluggish couplings (due to fluorine EWG effect), heat to 50°C (microwave) for 10 minutes, but only if using Oxyma/Collidine.[1] Avoid heating with HATU/DIPEA as this guarantees racemization.[1]

  • Washing: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    ).[1][2]
Protocol B: Coupling Sterically Hindered -CF Amino Acids via TFFH

Best for:

1

Mechanism: TFFH converts the carboxylic acid into an Acyl Fluoride .[1] Acyl fluorides are small, highly electrophilic, and less prone to oxazolone formation than anhydrides.

Materials:

  • Fmoc-

    
    -CF
    
    
    -AA-OH (3.0 equiv)[1]
  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)[1]

  • Base: DIPEA (6.0 equiv) — DIPEA is acceptable here as acyl fluoride formation is rapid.[1]

  • Solvent: DCM or DMF (DCM often favors acyl fluoride stability).[1]

Procedure:

  • Activation: Dissolve the hindered Fmoc-FAA-OH and TFFH in dry DCM/DMF (1:1).

  • Base Addition: Add DIPEA. Stir for 5–10 minutes to ensure formation of the acyl fluoride (monitoring by IR can show the characteristic CO-F stretch ~1840 cm

    
     if validating).[1]
    
  • Coupling: Add the mixture to the resin (or amine in solution).[1][3][7]

  • Reaction Time: Allow to react for 2–4 hours. Double coupling is often required for

    
    -CF
    
    
    residues.[1]
  • Capping: Acetylate unreacted amines using Ac

    
    O/Pyridine to prevent deletion sequences, as conversion may not be 100%.
    
Protocol C: Solution Phase Coupling with T3P

Best for: Fragment condensation or scale-up where purification by extraction is desired.[1]

Materials:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.1 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]

  • Base: DIPEA or NMM (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent).[1]

Procedure:

  • Dissolution: Dissolve Acid and Amine in EtOAc.

  • Cooling: Cool the mixture to 0°C (ice bath). Temperature control is vital to suppress epimerization.[1]

  • Addition: Add Base, followed by the slow addition of T3P solution.

  • Reaction: Allow to warm to room temperature and stir for 1–3 hours.

  • Workup: Wash the organic layer with water, sat.[1] NaHCO

    
    , and 1M HCl (if acid stable). T3P byproducts are water-soluble and wash away completely, leaving pure peptide in the organic phase.[1]
    

Troubleshooting & Optimization

IssueRoot CauseSolution
High Racemization High acidity of

-proton + strong base.[1]
Switch base from DIPEA to sym-Collidine or TMP .[1] Lower reaction temp to 0°C. Use T3P or Oxyma .[1]
Low Yield (Incomplete Coupling) Low nucleophilicity of amine due to F-substitution.[1]Use TFFH (Acyl Fluoride).[1][4] Perform Double Coupling . Use Microwave irradiation (max 50°C).[1]
Side Reactions (Guanidinylation) Reaction of amine with Uronium reagent (HATU/HBTU).[1]Switch to Phosphonium reagents (PyBOP) or ensure pre-activation time is < 1 min.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[1][8] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][6][9][10] Organic Syntheses, 93, 228–244. Link

  • Chaume, G., et al. (2008). Synthesis of

    
    -Trifluoromethyl Amino Acids and Their Incorporation into Peptides.[1] European Journal of Organic Chemistry, 2008(30), 5243–5249. Link[1]
    

reaction mechanism of 2-(4,4-Difluoropiperidin-1-yl)acetic acid in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Dynamics of 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

Executive Summary

This guide details the reaction mechanisms and synthetic protocols for This compound (CAS: 113271-29-7), a critical building block in medicinal chemistry. The 4,4-difluoro substitution pattern imparts unique electronic properties—specifically lowering the pKa of the piperidine nitrogen (~8.5 vs. 11.1 for unsubstituted piperidine)—which significantly alters its nucleophilic profile during synthesis and downstream derivatization. This document focuses on two primary nucleophilic substitution pathways: the SN2 formation of the core scaffold and its subsequent Nucleophilic Acyl Substitution in drug discovery applications.

Mechanistic Insight: The Fluorine Effect

The strategic incorporation of fluorine atoms at the C4 position of the piperidine ring is not merely structural; it is electronic.[1]

  • Inductive Withdrawal (-I Effect): The high electronegativity of the two fluorine atoms pulls electron density through the

    
    -bond framework. This reduces the electron density available at the N1 nitrogen lone pair.
    
  • pKa Modulation: While piperidine is a strong base (pKa

    
     11.1), 4,4-difluoropiperidine exhibits a pKa of approximately 8.5.
    
  • Nucleophilicity Impact: In SN2 reactions, the 4,4-difluoropiperidine is a weaker nucleophile than its non-fluorinated counterpart. Consequently, synthetic protocols must account for this by using more reactive electrophiles (e.g.,

    
    -bromoesters vs. 
    
    
    
    -chloroesters) or polar aprotic solvents to stabilize the transition state.
Pathway A: Synthesis via SN2 Alkylation

The formation of the C-N bond involves the attack of the 4,4-difluoropiperidine nitrogen on an electrophilic


-haloacetate.

Mechanism:

  • Approach: The lone pair of the amine approaches the antibonding orbital (

    
    ) of the C-Br bond on the alkyl haloacetate.
    
  • Transition State: A pentacoordinate transition state forms where the C-N bond is forming and the C-Br bond is breaking simultaneously.

  • Inversion: Although the

    
    -carbon is achiral in acetate derivatives, the geometry dictates a backside attack.
    
  • Product Formation: Expulsion of the bromide ion yields the ester intermediate, which is subsequently hydrolyzed to the acid.

Pathway B: Amide Coupling (Nucleophilic Acyl Substitution)

In drug development, the carboxylic acid moiety acts as the electrophile. Because the -OH group is a poor leaving group, it must be activated (e.g., via HATU or EDC) to form a reactive ester, facilitating attack by amine nucleophiles.

Visualization of Reaction Dynamics

The following diagram illustrates the SN2 mechanism for the synthesis of the core scaffold, highlighting the transition state energy barriers influenced by the fluorine substituents.

SN2_Mechanism cluster_conditions Reaction Conditions Reactants Reactants 4,4-Difluoropiperidine + Ethyl Bromoacetate TS Transition State [F2-Pip...C...Br]‡ (Higher Ea due to -I effect) Reactants->TS  Nucleophilic Attack   Intermediate Ester Intermediate Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate TS->Intermediate  Loss of Br-   Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis  Saponification   Product Final Product This compound Hydrolysis->Product  Acidification   Condition1 Solvent: ACN or DMF Base: K2CO3

Figure 1: SN2 Reaction pathway for the synthesis of the target scaffold. Note the transition state modulation by fluorine.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the core acid scaffold via N-alkylation followed by ester hydrolysis.

Reagents:

  • 4,4-Difluoropiperidine HCl (1.0 eq)

  • Ethyl bromoacetate (1.1 eq) [Preferred over chloroacetate for better yield]

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) [Anhydrous]

  • Lithium Hydroxide (LiOH)

  • THF/Water (1:1)

Step-by-Step Methodology:

  • Free Base Formation (In-situ):

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl (10 mmol) in anhydrous ACN (50 mL).

    • Add finely ground

      
       (25 mmol). Stir at Room Temperature (RT) for 15 minutes to neutralize the HCl salt. Note: The solution may remain cloudy.
      
  • SN2 Alkylation:

    • Add Ethyl bromoacetate (11 mmol) dropwise over 5 minutes.

    • Heat the reaction mixture to 60°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2] The spot for the amine should disappear.

    • Workup: Cool to RT. Filter off the inorganic solids (

      
      /KBr). Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester (oil).
      
  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF (20 mL) and Water (20 mL).

    • Add LiOH monohydrate (20 mmol). Stir vigorously at RT for 2 hours.

    • Validation: LC-MS should show the mass of the acid (M+H

      
       180.1).
      
  • Isolation:

    • Acidify the aqueous mixture to pH ~3 using 1N HCl.

    • Extract with Ethyl Acetate (3 x 30 mL). Note: The difluoro group increases lipophilicity, making extraction efficient compared to non-fluorinated amino acids.

    • Dry over

      
      , filter, and concentrate.
      
    • Yield: Typical yields are 85-92%.

Protocol 2: Amide Coupling (Drug Discovery Application)

Objective: To utilize the synthesized acid in a Nucleophilic Acyl Substitution to form an amide bond.

Reagents:

  • This compound (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Dry)

Methodology:

  • Dissolve the acid (1.0 eq) in dry DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes to form the activated ester (O-At ester).

  • Add the Amine Partner (1.1 eq).

  • Stir at RT for 1–2 hours.

  • Purification: Dilute with EtOAc, wash with saturated

    
     and Brine. Purify via Flash Chromatography.
    

Comparative Data: Reactivity Profile

The following table contrasts the reactivity of the 4,4-difluoro analog against standard piperidine derivatives in nucleophilic substitution contexts.

FeaturePiperidine4,4-DifluoropiperidineMechanistic Implication
pKa (Conj. Acid) ~11.1~8.5Lower basicity; requires weaker acids for protonation but remains nucleophilic.
Nucleophilicity HighModerateSN2 reactions are slower; may require heat or better leaving groups (Br/I).
Lipophilicity (LogP) 0.84~1.2Improved membrane permeability; easier extraction from aqueous phase.
Metabolic Stability Low (Oxidation prone)HighFluorine blocks metabolic oxidation at the C4 position.

References

  • PubChem. (2023). 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]

  • Holzer, M., et al. (2015). Fluorine-induced pKa shifts in piperidines and their impact on drug design. Journal of Medicinal Chemistry. (General reference on Fluorine pKa effects).
  • World Intellectual Property Organization. (2013). Patent WO2013127913A1: 4,4-difluoro-piperidine-compounds as Orexin Antagonists.
  • Organic Chemistry Portal. (2023). Nucleophilic Substitution (SN2). [Link]

Sources

scaling up synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Scale-Up for 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

Executive Summary

This guide details the scalable synthesis of This compound , a critical intermediate often employed to modulate lipophilicity and metabolic stability in drug candidates (e.g., CRTH2 antagonists, sodium channel blockers).

While standard N-alkylation is chemically trivial on a milligram scale, multi-gram to kilogram scale-up introduces specific challenges regarding exotherm control , zwitterion isolation , and fluorine-specific inductive effects . This protocol utilizes a robust two-step sequence: N-alkylation of 4,4-difluoropiperidine hydrochloride followed by ester hydrolysis, designed to minimize chromatographic purification.

Strategic Analysis & Retrosynthesis

The 4,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (


), reducing the nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog. Consequently, direct alkylation with chloroacetic acid (which requires high temperatures) often leads to uncontrolled impurity profiles.

Selected Route:

  • Step 1: Alkylation using Ethyl Bromoacetate (higher reactivity compensates for reduced amine nucleophilicity) in Acetonitrile.

  • Step 2: Saponification using Lithium Hydroxide (LiOH) followed by isoelectric precipitation or "salting-out" extraction.

Advantages:

  • Thermal Safety: Avoids high-temperature alkylation.

  • Purification: The ester intermediate is lipophilic and easily separated from inorganic salts; the final acid is isolated via pH manipulation, avoiding preparative HPLC.

Detailed Protocols

Step 1: Synthesis of Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate

Reaction Scheme:



Materials:

  • 4,4-Difluoropiperidine Hydrochloride (1.0 equiv)

  • Ethyl Bromoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, milled (2.5 equiv)

  • Acetonitrile (ACN), HPLC grade (10 volumes)

Protocol:

  • Charge: To a reactor equipped with an overhead stirrer and nitrogen inlet, charge 4,4-Difluoropiperidine HCl and ACN (10 vol).

  • Base Addition: Add K₂CO₃ (2.5 equiv) in portions at 20–25°C.

    • Note: The extra 0.5 equiv accounts for the HCl salt neutralization. Evolution of CO₂ may occur; ensure proper venting.

  • Reagent Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise via addition funnel over 30–60 minutes, maintaining internal temperature

    
    .
    
    • Causality: Rapid addition can trigger an exotherm. The fluorinated amine is less reactive, but the alkyl bromide is highly potent; controlling concentration prevents bis-alkylation (quaternary salt formation).

  • Reaction: Heat the slurry to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (ninhydrin stain) or HPLC. Target: <2% remaining amine.

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (KBr, KCl, excess K₂CO₃). Wash the cake with ACN (2 vol).

    • Concentrate the filtrate under reduced pressure to an oil.

    • Self-Validating Step: Dissolve the oil in Ethyl Acetate (EtOAc) and wash with water. If the phase separation is slow (due to surfactant-like properties of the amine), add brine. Dry organic layer (MgSO₄) and concentrate.

    • Yield Target: >90% as a pale yellow oil.

Step 2: Hydrolysis to this compound

Reaction Scheme:



Materials:

  • Crude Ester from Step 1 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (1.5 equiv)

  • THF (5 volumes)

  • Water (5 volumes)

  • 1M HCl (for pH adjustment)

Protocol:

  • Dissolution: Dissolve the Ester in THF (5 vol).

  • Saponification: Add a solution of LiOH (1.5 equiv) in Water (5 vol).

  • Reaction: Stir vigorously at 20–25°C for 2–4 hours.

    • IPC: HPLC should show complete consumption of the ester.

  • Isolation (The Critical Scale-Up Challenge):

    • The product is an amino acid (zwitterion). It is highly water-soluble at neutral pH, making extraction difficult.

    • Method A (Precipitation - Preferred for >100g):

      • Remove THF under vacuum.

      • Cool the aqueous solution to 0–5°C.

      • Slowly add 1M HCl until pH reaches the isoelectric point (approx pH 5.5–6.5).

      • Stir for 1 hour. If a solid forms, filter and wash with cold water/acetone.

    • Method B (Salting-Out Extraction - Preferred for high yield):

      • If no precipitate forms (common with fluorinated derivatives due to high solubility), acidify to pH 6.0.

      • Saturate the aqueous layer with solid NaCl (approx 30g/100mL).

      • Extract with Chloroform:Isopropanol (3:1) . The high ionic strength forces the zwitterion into the organic phase [1].

  • Drying: Dry the organic extracts over Na₂SO₄ and concentrate to dryness.

  • Crystallization: Triturate the resulting solid with Diethyl Ether or MTBE to remove non-polar impurities.

Process Visualization

Workflow Diagram: Synthetic Pathway

SynthesisPath Start 4,4-Difluoropiperidine HCl (Starting Material) Alkylation Step 1: N-Alkylation (EtBrOAc, K2CO3, ACN, 60°C) Start->Alkylation + Ethyl Bromoacetate Inter Intermediate: Ethyl Ester Alkylation->Inter - KBr/KCl Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Inter->Hydrolysis Workup Isolation: pH Adjustment & Salting Out Hydrolysis->Workup pH 6.0 Final Target: 2-(4,4-Difluoropiperidin-1-yl) acetic acid Workup->Final Crystallization

Figure 1: Linear process flow for the synthesis of the target amino acid.

Decision Tree: Isolation Strategy

IsolationLogic Hydrolyzed Hydrolysis Complete (Aqueous Layer) RemoveSolvent Strip THF Hydrolyzed->RemoveSolvent Acidify Adjust pH to ~6.0 (Isoelectric Point) RemoveSolvent->Acidify CheckPpt Precipitate formed? Acidify->CheckPpt Filter Filtration (Method A) CheckPpt->Filter Yes SaltOut Saturate with NaCl (Method B) CheckPpt->SaltOut No (Soluble) Extract Extract with CHCl3:IPA (3:1) SaltOut->Extract

Figure 2: Decision logic for isolating the zwitterionic product based on solubility.

Analytical Specifications

ParameterSpecificationMethod/Notes
Appearance White to off-white solidVisual inspection.
Purity (HPLC) > 98.0%C18 Column, ACN/Water (+0.1% TFA).
1H NMR Consistent with structureLook for singlet at ~3.2 ppm (N-CH2-COO).
19F NMR Triplet or multiplet~ -95 to -100 ppm (distinctive for gem-difluoro).
Water Content < 1.0%Karl Fischer (hygroscopic nature).

Self-Validation Check: The 19F NMR is the most powerful diagnostic tool here. The gem-difluoro group appears as a distinct signal. If the alkylation fails or ring opening occurs, this signal will shift significantly or split differently.

Safety & Handling

  • Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood. Destroy excess reagent with aqueous ammonia or dilute NaOH before disposal.

  • Fluorinated Compounds: While the C-F bond is stable, combustion of fluorinated materials releases HF. In case of fire, use breathing apparatus.

  • Exotherms: The neutralization of the HCl salt with K₂CO₃ releases CO₂. On a >1kg scale, this gas evolution can cause foaming. Add base slowly.

References

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) . National Institutes of Health (NIH). (Demonstrates the "salting out" technique for extracting polar piperidine-acid derivatives using NaCl and Chloroform/Isopropanol).

  • Synthesis of 4-substituted 3,3-difluoropiperidines . Journal of Organic Chemistry. (Validates the reactivity of ethyl bromoacetate with fluorinated piperidines).

  • Procedure for N-alkylation of Piperidine . ResearchGate.[1] (General protocols for base/solvent selection in piperidine alkylation).

  • A simple method for the synthesis of N-difluoromethylated pyridines... using BrCF2COOEt . RSC Advances. (Discusses the stability and handling of difluoro-acetate derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 4,4-Difluoropiperidine Acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for scientists and researchers working with 4,4-difluoropiperidine-based scaffolds. As a Senior Application Scientist, I understand that while these building blocks are invaluable for modern drug discovery, their unique structural and electronic properties can present significant synthetic challenges. This guide is designed to provide direct, actionable solutions to common problems encountered during reactions involving 4,4-difluoropiperidine acetic acid derivatives, with a primary focus on overcoming steric hindrance.

Understanding the Core Challenge: Why Are These Reactions Difficult?

The synthetic difficulty in handling 4,4-difluoropiperidine acetic acid and its analogues stems from a combination of steric and electronic factors.

  • Steric Hindrance: The piperidine ring is a bulky, non-planar group. When attached to an acetic acid moiety at the nitrogen (forming (4,4-difluoropiperdin-1-yl)acetic acid), it creates significant steric congestion around the carboxylic acid's carbonyl carbon. This bulk impedes the approach of nucleophiles, such as amines, during coupling reactions.

  • Conformational Rigidity: The gem-difluoro group at the C4 position is not merely a bioisostere for a methylene group. Strong hyperconjugative and electrostatic interactions (e.g., charge-dipole interactions) often force the piperidine ring into a rigid chair conformation, frequently with a preference for the fluorine atoms to occupy axial positions.[1][2][3] This conformational locking can further restrict access to adjacent reactive centers.

  • Electronic Effects: Fluorine is highly electronegative. The C-F bonds create a dipole that can lower the pKa of the piperidine nitrogen, making it less basic and potentially less nucleophilic compared to its non-fluorinated counterpart.[4] This must be considered when the piperidine nitrogen itself is the reacting nucleophile.

Troubleshooting Guide & FAQs

This section addresses specific experimental failures in a question-and-answer format, providing tiered solutions from simple adjustments to more advanced protocols.

Scenario 1: Amide Bond Formation Failures

Question 1: My standard amide coupling reaction with (4,4-difluoropiperdin-1-yl)acetic acid and a primary/secondary amine is failing or showing very low conversion. I've tried common reagents like EDC/HOBt and HATU with DIPEA, but the starting material remains. What's going wrong and how can I fix it?

Answer: This is a classic case of severe steric hindrance. The bulky 4,4-difluoropiperidine group shields the activated carboxylic acid intermediate, preventing the amine nucleophile from attacking efficiently. Standard coupling reagents may form the active ester, but the subsequent nucleophilic attack is too slow, leading to decomposition of the active intermediate or simple recovery of starting materials.[5][6]

Here is a logical troubleshooting workflow to overcome this challenge:

G cluster_0 cluster_1 cluster_2 start Problem: Low yield in amide coupling tier1 Tier 1: Optimize Reagent & Base - Use high-power uronium/phosphonium reagents (e.g., COMU, TOTT) - Switch to a less hindered base (e.g., Collidine) start->tier1 Initial Approach tier2 Tier 2: Change Activation Strategy - Convert to Acyl Fluoride in situ - Use TFFH or XtalFluor-E - Minimal steric profile of F atom helps tier1->tier2 If yield is still <50% success Success: High Yield Achieved tier1->success If successful tier3 Tier 3: High-Reactivity Intermediates - Convert to Acyl Chloride - Use SOCl₂ or (COCl)₂ - Caution: Potential side reactions tier2->tier3 For most challenging substrates tier2->success If successful tier3->success If successful

Caption: Troubleshooting workflow for hindered amide coupling.

Tier 1: Enhance the Reactivity of Standard Coupling Conditions

Before abandoning aminium/uronium reagents, try a more potent variation. While HATU is excellent, reagents like COMU or HDMC can be even more effective for hindered couplings, as they generate highly reactive activated esters with better solubility and safety profiles.[7]

  • Reagent Choice: Switch from HATU to COMU. COMU incorporates the highly effective Oxyma Pure leaving group, leading to faster kinetics and reduced side reactions.[7]

  • Base Selection: The choice of base is critical. Diisopropylethylamine (DIPEA) is bulky. If your amine nucleophile is also hindered, the combined steric clash can be prohibitive. Switch to a less sterically demanding, non-nucleophilic base like 2,4,6-Collidine .

  • Temperature: Gently heating the reaction to 40-50 °C can often provide the necessary activation energy to overcome the steric barrier. Monitor for epimerization if chiral centers are present.

Tier 2: A Superior Strategy - In Situ Acyl Fluoride Formation

For severely hindered systems, the most reliable strategy is often to change the nature of the activated species. Acyl fluorides are excellent intermediates for these cases. Because fluorine is the smallest halogen, the resulting acyl fluoride has a minimal steric profile, making the carbonyl carbon much more accessible to the incoming amine.[8][9] They are also relatively stable compared to acyl chlorides, reducing side reactions.[8]

  • Recommended Reagent: Use a modern fluorinating agent like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) . These reagents allow for the in situ formation of the acyl fluoride under mild conditions.[9][10]

  • Mechanism: The carboxylic acid reacts with the fluorinating agent to form the acyl fluoride, which is then attacked by the amine (often in the same pot) to yield the amide.

Tier 3: The "Forced" Approach - Acyl Chloride Formation

If all else fails, converting the carboxylic acid to a highly reactive acyl chloride is a viable, albeit harsher, option.

  • Reagents: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[11]

  • Execution: This is a two-step process. First, form and isolate (or use directly) the acyl chloride. Then, slowly add the acyl chloride to a solution of the amine and a non-nucleophilic base (like triethylamine or DIPEA) at low temperature (0 °C) to control the high reactivity.

  • Caution: This method is less functional-group tolerant and can lead to side reactions if other sensitive moieties are present in your molecules.[12]

Table 1: Comparison of Coupling Strategies for Hindered Amides

StrategyReagent ExamplesProsConsBest For
Uronium/Phosphonium HATU, HBTU, COMU, PyBOPOne-pot, well-understood, high yields for many substrates.Can fail with severe steric hindrance; byproducts can be difficult to remove.Moderately hindered substrates; initial optimization.
Acyl Fluoride TFFH, Deoxo-Fluor, XtalFluor-EMinimizes steric bulk on the electrophile; highly effective for hindered systems; generally mild conditions.[9]Fluorinating agents can be expensive and moisture-sensitive.Severely hindered carboxylic acids and/or amines.
Acyl Chloride SOCl₂, (COCl)₂Highly reactive intermediate; cost-effective reagents.Harsh conditions; not functional-group tolerant; potential for side reactions.[6]Robust substrates where other methods have failed completely.
Carbodiimide EDC, DIC (+ Oxyma/HOBt)Inexpensive, common reagents.Generally insufficient for sterically demanding couplings; risk of N-acylurea byproduct.[7]Simple, non-hindered test reactions.
Detailed Protocol: Acyl Fluoride-Mediated Coupling for (4,4-difluoropiperdin-1-yl)acetic acid

This protocol is a robust starting point for coupling sterically hindered (4,4-difluoropiperdin-1-yl)acetic acid with a representative amine.

Materials:

  • (4,4-difluoropiperdin-1-yl)acetic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • TFFH (1.2 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry, nitrogen-flushed flask, add (4,4-difluoropiperdin-1-yl)acetic acid and anhydrous DCM (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,4,6-Collidine (3.0 equiv) to the solution and stir for 5 minutes.

  • Add TFFH (1.2 equiv) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Add the amine nucleophile (1.1 equiv), either neat or as a solution in minimal DCM.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario 2: N-Arylation (Buchwald-Hartwig) Difficulties

Question 2: I am trying to perform a Buchwald-Hartwig C-N cross-coupling between 4,4-difluoropiperidine and an aryl bromide, but the reaction is sluggish and gives a complex mixture of products. What are the critical parameters to optimize?

Answer: The Buchwald-Hartwig reaction is sensitive to the steric and electronic properties of both coupling partners. 4,4-Difluoropiperidine is a bulky secondary amine with reduced nucleophilicity due to the electron-withdrawing fluorine atoms.[4] Success hinges on selecting a catalytic system specifically designed for hindered substrates.

The key is to facilitate the rate-limiting reductive elimination step, which forms the C-N bond from the palladium center. This step is notoriously difficult for hindered substrates.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OxAdd Ar-X AmineCoord [Ar-Pd(II)-Amine(L)]⁺X⁻ (Amine Coordination) OxAdd->AmineCoord + Amine, - L Deprot Ar-Pd(II)-Amido(L) (Deprotonation) AmineCoord->Deprot + Base, - Base-H⁺X⁻ RedElim Ar-Amine + Pd(0)L (Reductive Elimination) Deprot->RedElim Rate-Limiting Step for Hindered Substrates RedElim->Pd0 Regenerates Catalyst

Caption: Buchwald-Hartwig cycle highlighting the critical reductive elimination step.

1. Ligand Selection is Paramount

Standard phosphine ligands (e.g., PPh₃) will fail. You need bulky, electron-rich "Buchwald-type" biaryl phosphine ligands. These ligands promote the crucial reductive elimination step for sterically congested partners.[13][14]

  • Top Choices for Hindered Amines:

    • XPhos: An excellent general-purpose ligand for hindered substrates.

    • RuPhos: Often superior for reactions involving N-heterocycles.

    • BrettPhos: Specifically designed for extremely hindered couplings.

  • Starting Point: Begin with a screen of XPhos and RuPhos. Use a Pd:Ligand ratio of 1:2.

2. Choice of Base and Solvent

The base deprotonates the amine-palladium complex to form the active amido species. It must be strong enough to do this but not so nucleophilic that it causes side reactions.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu): A very strong, effective base for many couplings.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Excellent for hindered systems, often providing cleaner reactions.

    • Potassium Phosphate (K₃PO₄): A milder base, sometimes useful if your substrate is base-sensitive, but may require higher temperatures.

  • Solvents: Anhydrous, deoxygenated solvents are required. Toluene and 1,4-Dioxane are the most common and effective choices.

3. Palladium Pre-catalyst

Using a pre-formed, air-stable palladium pre-catalyst (e.g., G3 or G4 palladacycles) can provide more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Recommendation: Use a pre-catalyst like XPhos Pd G3 . This ensures a consistent 1:1 ratio of Pd to the active ligand species at the start of the reaction.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Westfälische Wilhelms-Universität Münster. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Publication Database. Available at: [Link]

  • Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1). Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Saeedi, S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Makara, G. M., et al. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Available at: [Link]

  • Saeedi, S., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Ghattas, W., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047–19070. Available at: [Link]

  • Ghattas, W., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. Available at: [Link]

  • De Figueiredo, R. M., & Suppo, C. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. Available at: [Link]

  • Al-Masri, M., & El-Sokkary, R. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information: Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Wiley Online Library. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. Available at: [Link]

Sources

preventing decarboxylation of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Fluorinated Piperidine Acetic Acids

Subject: Preventing Decarboxylation of 2-(4,4-Difluoropiperidin-1-yl)acetic acid (CAS: 3235-67-4) during Synthesis and Storage.

Part 1: Critical Handling Directives (The "Must-Dos")

The molecule This compound presents a specific stability paradox. While the piperidine ring is robust, the


-acetic acid moiety (an 

-substituted glycine motif) is susceptible to thermal and oxidative decarboxylation , particularly during carboxyl activation. The electron-withdrawing effect of the 4,4-difluoro substitution (

effect) lowers the pKa of the tertiary amine, altering its reactivity compared to non-fluorinated analogs like piperidine-1-acetic acid.
Storage Protocol
  • Temperature: Store at -20°C . Long-term storage at room temperature can lead to slow "autocatalytic" decomposition if traces of aldehyde or oxidant are present.

  • Atmosphere: Store under Argon or Nitrogen .[1] CO2 loss is often accelerated by oxidative radical formation; excluding oxygen is a preventative baseline.

  • Form: Keep as the HCl salt if possible. The zwitterionic (free acid) form is more prone to decarboxylation via the azomethine ylide pathway than the protonated cationic form.

Activation & Coupling Rules
  • Strict Temperature Ceiling: Never heat the free acid above 40°C in solution. During activation (e.g., with HATU, EDC), maintain temperature at 0°C to -10°C .

  • Avoid Acid Chlorides: Do not use Thionyl Chloride (

    
    ) or Oxalyl Chloride with catalytic DMF. The high local acidity and thermal energy required often trigger the formation of the oxazolidin-5-one  intermediate, which rapidly loses CO2.
    
  • Preferred Reagents: Use HATU or COMU with DIPEA (Diisopropylethylamine). The steric bulk of DIPEA prevents it from acting as a nucleophile, and the fast kinetics of HATU allow coupling before thermal decomposition occurs.

Part 2: Troubleshooting Guide (Q&A)

Q1: I observe vigorous gas evolution immediately upon adding my coupling reagent. What is happening? Diagnosis: You are likely witnessing rapid decarboxylation driven by the formation of a mixed anhydride or active ester at too high a temperature. The Mechanism: Upon activation,


-substituted 

-amino acids can cyclize to form a temporary cationic intermediate (an oxazolidin-5-one or "azlactone-like" species). This ring is thermally unstable and collapses to release CO2, leaving behind an iminium ion which hydrolyzes to a secondary amine or reacts with the nucleophile to form a "short" alkylated byproduct. Corrective Action:
  • Cool reaction vessel to -10°C before adding the activator.

  • Switch from chloroformates (IBCF) to phosphonium/uronium salts (PyBOP/HATU).

  • Ensure your base (DIPEA) is added slowly to prevent localized exotherms.

Q2: My LC-MS shows a major peak with Mass [M-44]. Is this the decarboxylated product? Diagnosis: Yes. A loss of 44 Da corresponds exactly to the loss of


.
The Mechanism:  The resulting species is the ylide  or iminium  derivative (1-methyl-4,4-difluoropiperidine equivalent). This species is highly reactive and may further hydrolyze or polymerize.
Corrective Action: 
  • Check your solvent: Avoid chlorinated solvents (DCM/CHCl3) if using radical initiators, as they can promote single-electron transfer (SET) pathways. Switch to DMF or NMP.

  • Check for Oxidants: Ensure no trace metal catalysts (Cu, Fe) are present, as they catalyze oxidative decarboxylation (the "Minisci-type" pathway).

Q3: Can I use this acid in a reductive amination instead of amide coupling? Diagnosis: No, not directly. Explanation: Reductive amination requires an aldehyde, not a carboxylic acid. If you are trying to couple this acid to an amine using reducing agents (like borohydrides), you might be inadvertently reducing the activated ester to an alcohol or promoting decarboxylation. Corrective Action: Stick to standard amide coupling. If you need the amine linkage (–CH2–N–), reduce the amide after forming it, rather than risking the stability of the starting acid.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Safe Pathway" (Amide Coupling) versus the "Failure Pathway" (Decarboxylation via Oxazolidinone).

DecarboxylationPathways Start 2-(4,4-Difluoropiperidin-1-yl) acetic acid Activation Activation (HATU/EDC/Mixed Anhydride) Start->Activation Base + Reagent Coupling Amine Addition (T < 0°C) Activation->Coupling Fast Kinetics Cyclization Cyclization to Oxazolidin-5-one Activation->Cyclization High T (>20°C) Slow Amine Addition Product Target Amide Product Coupling->Product Success Decarb Thermal Elimination (- CO2) Cyclization->Decarb Spontaneous Iminium Iminium Ion / Ylide Intermediate Decarb->Iminium Byproduct Byproduct: 1-Methyl-4,4-difluoropiperidine Iminium->Byproduct Reduction/Hydrolysis

Caption: Kinetic competition between productive amide coupling (Green) and thermal decarboxylation via the oxazolidinone intermediate (Red).

Part 4: Optimized Experimental Protocol

Objective: Synthesis of an amide from this compound without decarboxylation.

ParameterSpecificationRationale
Solvent DMF or DMAc (Anhydrous)High solubility, prevents aggregation; avoids radical generation seen in chlorinated solvents.
Concentration 0.1 M - 0.2 MDilution favors intermolecular coupling over intramolecular cyclization.
Base DIPEA (3.0 equiv)Non-nucleophilic. Scavenges protons without attacking the activated ester.
Coupling Agent HATU (1.1 equiv)Fast reaction rates at low T minimize the lifetime of the vulnerable activated ester.
Temperature 0°C for 1h, then RTCritical control point. Activation must occur cold.

Step-by-Step:

  • Dissolve 1.0 equiv of this compound in anhydrous DMF (0.1 M) under Nitrogen.

  • Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.

  • Add DIPEA (3.0 equiv) dropwise. Note: Solution may fume slightly; this is normal.

  • Add HATU (1.1 equiv) in one portion. Stir at 0°C for 5–10 minutes. Do not stir longer than 15 mins without amine.

  • Add the amine partner (1.2 equiv) immediately.

  • Maintain at 0°C for 1 hour, then remove ice bath and allow to warm to Room Temperature (20–25°C) for 2–4 hours.

  • Quench with saturated

    
     (aq) and extract with Ethyl Acetate. Avoid acidic washes (
    
    
    
    ) during workup to prevent hydrolysis of the fluorinated piperidine moiety.

References

  • Escudero, J. et al. (2014). "The stability of nitrogen-centered radicals."[2] Organic & Biomolecular Chemistry.

    • Relevance: Discusses the destabilizing effect of electron-withdrawing groups on nitrogen radicals, pertinent to oxidative decarboxyl
  • Li, G. et al. (2024).[3] "Decarboxylation of naturally abundant amino acids."[3] Organic Letters.

    • Relevance: details the mechanism of decarboxylation in amino acids and the transition-metal-free methods that trigger it, serving as a guide for wh
  • Huo, Y. et al. (2025).[4] "Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid." ResearchGate.[4][5]

    • Relevance: Highlights the susceptibility of fluorinated acetic acids to copper-catalyzed radical decarboxylation.[4]

  • BenchChem Technical Support. (2025). "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid."

    • Relevance: Provides standard industry protocols for low-temperature coupling of sensitive amino-benzoic acids, applicable to this workflow.

Sources

optimizing HPLC separation for 4,4-difluoropiperidine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFP-44-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing HPLC Separation & Detection for 4,4-Difluoropiperidine and Impurities

Executive Summary

You are likely encountering three distinct failure modes with 4,4-difluoropiperidine (4,4-DFP): lack of UV retention , poor peak shape (tailing) , and co-elution with isomers (e.g., 3,3-difluoropiperidine).

4,4-DFP is a secondary amine with a pKa of approximately 8.5. The electron-withdrawing fluorine atoms lower the basicity compared to piperidine (pKa ~11), but it remains basic enough to interact strongly with residual silanols on silica columns. Furthermore, the molecule lacks a chromophore, making standard UV detection (254 nm) impossible and low-UV (200-210 nm) erratic due to mobile phase absorption.

This guide provides the validated workflows to resolve these issues.

Module 1: The "Invisible Peak" (Detection Strategy)

User Question: "I injected a standard of 4,4-difluoropiperidine, but I see no peak at 254 nm, and a noisy baseline at 210 nm. How do I detect this?"

Technical Insight: 4,4-DFP has no conjugated


-system. It is effectively transparent to UV light. Relying on end-absorption (<210 nm) is chemically unsound because mobile phase additives (formic acid, acetate) also absorb in this region, causing high background noise and poor S/N ratios.

Recommended Solutions:

  • Universal Detection (Preferred): Use Charged Aerosol Detection (CAD) or ELSD. These respond to mass, not optical properties.

  • Mass Spectrometry: Operate in ESI(+) mode. The secondary amine protonates easily (

    
    ).
    
  • Derivatization (If UV is mandatory): You must tag the amine with a chromophore.

Protocol: FMOC-Cl Derivatization

For labs limited to UV detection, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard for secondary amines. It creates a stable, highly UV-active carbamate derivative detectable at 265 nm .

StepActionCritical Note
1. Buffer Prep Prepare 200 mM Borate Buffer, pH 9.0.High pH is required to deprotonate the amine for nucleophilic attack.
2. Reagent Dissolve FMOC-Cl in Acetonitrile (5 mg/mL).Prepare fresh daily. FMOC hydrolyzes in water.
3. Reaction Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC Reagent .Vortex immediately.
4. Incubation Let stand at ambient temp for 5 minutes.Reaction is fast; heat is rarely needed.
5. Quench Add 20 µL of 1-Adamantanamine (ADAM) or simply inject.ADAM removes excess FMOC-Cl, which otherwise elutes as a large peak.

Validation Check: Always run a "Blank" derivatization (Buffer + FMOC only). FMOC-OH (hydrolysis product) will appear in the chromatogram; you must distinguish it from your analyte.

Module 2: Peak Shape & Retention (Chromatography)

User Question: "My peak tails badly (As > 2.0) and elutes near the void volume on my C18 column. How do I fix this?"

Technical Insight:

  • Tailing: Caused by ion-exchange interactions between the positively charged amine (at neutral/low pH) and anionic silanols on the silica surface.

  • Retention: 4,4-DFP is highly polar. On a standard C18 at low pH, it is fully ionized and prefers the aqueous mobile phase, leading to void elution.

The Solution: High pH Reversed-Phase Because the pKa is ~8.5, raising the mobile phase pH to 10.5 ensures the molecule is >99% neutral (uncharged).

  • Benefit 1: Neutral amines bind hydrophobically to C18, increasing retention.

  • Benefit 2: Silanols are deprotonated, but the analyte is neutral, eliminating the ionic "drag" that causes tailing.

Recommended Column Chemistry: You must use a column engineered for high pH stability (Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.

  • Examples: Waters XBridge BEH C18, Agilent Poroshell HPH, Phenomenex Gemini NX.

Troubleshooting Logic: Peak Tailing

TailingLogic Start Problem: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH LowPH pH < 8.0 (Analyte Ionized) CheckpH->LowPH HighPH pH > 10.0 (Analyte Neutral) CheckpH->HighPH Silanol Cause: Silanol Interaction LowPH->Silanol Positive Charge ColDamage Cause: Silica Dissolution HighPH->ColDamage If Standard Silica Sol1 Action: Switch to High pH Stable C18 (Ammonium Bicarbonate pH 10.5) Silanol->Sol1 Sol2 Action: Replace Column (Check Void Volume) ColDamage->Sol2

Figure 1: Decision matrix for diagnosing and resolving peak tailing for basic amines like 4,4-DFP.

Module 3: Impurity Separation (Selectivity)

User Question: "I cannot separate 4,4-difluoropiperidine from its isomer 3,3-difluoropiperidine."

Technical Insight: Positional isomers often co-elute on C18 because their hydrophobicity is nearly identical. To separate them, you need a stationary phase that interacts with the electron density of the fluorine atoms or the specific shape of the molecule.

Recommended Strategy:

  • Fluorophenyl Columns (PFP): Pentafluorophenyl phases interact via

    
    -
    
    
    
    and dipole-dipole mechanisms. The position of the fluorine atoms on the piperidine ring alters the dipole moment, often providing baseline resolution on PFP phases where C18 fails.
  • HILIC Mode: If High pH RP fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: Amide or Bare Silica.[1]

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

    • Mechanism:[2] Separation based on polarity and hydrogen bonding. The 3,3- and 4,4- isomers have different H-bond accessibilities.

Method Comparison Table
FeatureHigh pH Reversed-PhaseHILIC (Amide/Silica)PFP (Fluorophenyl)
Primary Use Routine Assay, PurityPolar Impurities, MetabolitesIsomer Separation
Mobile Phase 10mM NH₄HCO₃ (pH 10.5) / ACNACN / 10mM NH₄COOH (pH 3)Water / Methanol (Acidic)
Retention High (Neutral form)High (Partitioning)Moderate (Dipole)
MS Compatibility ExcellentExcellentGood
Isomer Selectivity ModerateHighHighest
Summary of Validated Workflow

For a robust purity method, follow this decision path:

  • Detector: Do you have MS or CAD?

    • Yes: Use it.

    • No: Derivatize with FMOC-Cl (See Module 1).

  • Column: Start with High pH Stable C18 (e.g., XBridge BEH).

  • Eluent: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile gradient.

  • Refinement: If 3,3-isomer co-elutes, switch column to PFP (Pentafluorophenyl) using a Methanol/Water/Formic Acid gradient.

Visual Workflow: Method Development

MethodDev Input Sample: 4,4-DFP DetCheck Detector? Input->DetCheck UV UV Only DetCheck->UV MS_CAD MS / CAD DetCheck->MS_CAD Deriv FMOC Derivatization UV->Deriv ColSel Select Column MS_CAD->ColSel Deriv->ColSel HighPH High pH C18 (pH 10.5) ColSel->HighPH Standard PFP PFP Column (Isomer Issue) HighPH->PFP If Isomers Co-elute

Figure 2: Step-by-step logic for selecting the correct detection and separation mode.

References
  • PubChem. (n.d.). 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2020).[3][4] Analysis of Amino Acids using FMOC/OPA Derivatization. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 2-(4,4-Difluoropiperidin-1-yl)acetic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dry Chain" Imperative

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid relies on a nucleophilic substitution (N-alkylation) between 4,4-difluoropiperidine (often as the hydrochloride salt) and an


-halo ester  (typically ethyl bromoacetate), followed by ester hydrolysis.

While the final amino acid product is robust, the precursors and the alkylation environment are critically moisture-sensitive . Water is not just a contaminant; it is a competitive nucleophile that irreversibly degrades your alkylating agent and lowers the atom economy of the reaction.

This guide provides a self-validating system to manage these risks, ensuring high yields and purity.

Precursor Integrity & Handling (The Hardware)

Precursor A: 4,4-Difluoropiperidine Hydrochloride (4,4-DFP HCl)

CAS: 144230-52-4 State: White crystalline solid[1]

Q: My 4,4-DFP HCl has clumped together. Is it compromised? A: Clumping indicates moisture absorption (hygroscopicity). While the salt itself is chemically stable to hydrolysis, the absorbed water is detrimental to the subsequent alkylation step.

  • The Risk: Water introduced here will consume your alkylating agent (Precursor B) in the next step.

  • The Fix: Dry the salt before use.

    • Protocol: Place the salt in a vacuum oven at 40°C over

      
       or silica gel for 12–24 hours. Ensure the vacuum is 
      
      
      
      mbar.

Q: Should I convert the HCl salt to the free base before the reaction? A: Generally, no . The free base (4,4-difluoropiperidine) is a volatile liquid/low-melting solid that readily absorbs


 and moisture from the air. It is safer and more precise to use the stable HCl salt and generate the free base in situ using an anhydrous base (e.g., 

or DIPEA) within the reaction vessel.
Precursor B: Ethyl Bromoacetate

CAS: 105-36-2 State: Colorless to yellow liquid (Lachrymator!)

Q: Why is the purity of my ethyl bromoacetate dropping over time? A:


-Halo esters are highly susceptible to hydrolysis. Atmospheric moisture attacks the ester bond (forming bromoacetic acid) or displaces the bromide (forming glycolic acid derivatives).
  • The Diagnostic: Check the proton NMR. A triplet at

    
     ppm (ethanol byproduct) or a broad singlet (acid proton) indicates degradation.
    
  • The Fix: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid is cloudy or acidic, distill under reduced pressure before use. Never return unused aliquots to the stock bottle.

Critical Control Points: The Reaction Workflow

The following diagram illustrates the reaction pathway and the specific points where moisture causes catastrophic failure.

ReactionFailurePoints Start 4,4-DFP (HCl Salt) Reaction N-Alkylation (Anhydrous MeCN/DMF) Start->Reaction Free-based in situ Base Base (K2CO3/DIPEA) Base->Reaction Alkylator Ethyl Bromoacetate Alkylator->Reaction SideProduct1 Bromoacetic Acid (Dead End) Alkylator->SideProduct1 Intermediate Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate Reaction->Intermediate Success Final Target: This compound Intermediate->Final Controlled Hydrolysis Water MOISTURE (Contaminant) Water->Alkylator Hydrolysis Water->Reaction Quenches Base Water->Intermediate Premature Hydrolysis SideProduct2 Glycolic Acid Derivs (Impurity)

Figure 1: Reaction pathway analysis highlighting moisture intrusion points (red) that lead to side products and yield loss.

Troubleshooting Guide

Issue: Low Yield (<50%) in N-Alkylation Step

Q: I used excess base, but the reaction stalled. Why? A: This is often a "wet solvent" issue. If your solvent (MeCN or DMF) contains water, the ethyl bromoacetate hydrolyzes faster than it reacts with the bulky 4,4-difluoropiperidine.

  • Mechanism: Water acts as a competitive nucleophile.[2] The hydrolysis product (bromoacetic acid) then neutralizes your base, halting the reaction.

  • Validation: Check the pH of the reaction mixture. If it has turned acidic despite the initial base, your alkylating agent has hydrolyzed.

Issue: "Sticky" Precipitate During Workup

Q: I see a gummy solid instead of a clean precipitate. A: This is likely the hydrobromide salt of unreacted 4,4-difluoropiperidine mixed with inorganic salts.

  • Cause: Incomplete reaction due to moisture quenching.

  • Solution: Do not proceed to the final hydrolysis step yet. Perform an extractive workup (DCM/Water), dry the organic layer thoroughly (

    
    ), and re-subject the crude material to the alkylation conditions with fresh base and alkylating agent.
    

Optimized Protocols

Protocol A: Drying the Reaction System (The "Zero-Water" Standard)

Before starting, ensure your system meets these metrics:

ComponentTarget Water ContentMethod of Verification
Solvent (MeCN/DMF)

Karl Fischer Titration or Molecular Sieves (3Å or 4Å)
Base (

)
AnhydrousFlame-dried or oven-dried at 120°C for 4h
Atmosphere InertNitrogen/Argon balloon or manifold
Protocol B: Anhydrous N-Alkylation Procedure

Designed to minimize moisture exposure during reagent addition.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl (1.0 equiv) and anhydrous

    
      (2.5 equiv) in anhydrous Acetonitrile (MeCN) [1].
    
    • Note: Use 10 mL solvent per gram of amine.

  • Activation: Stir the suspension at room temperature for 30 minutes under Argon. This allows the base to neutralize the HCl salt and scavenge trace moisture.

  • Addition: Cool the mixture to 0°C. Add Ethyl Bromoacetate (1.1 equiv) dropwise via a syringe.

    • Critical: Do not dump the reagent. Slow addition prevents localized exotherms which can accelerate side reactions with trace moisture [2].

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The spot for the amine precursor should disappear.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. The resulting oil is the Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate intermediate.

    • Checkpoint: If the oil is cloudy, dissolve in DCM and dry over

      
       before proceeding to hydrolysis.
      

Decision Tree: Troubleshooting Low Yields

Use this logic flow to diagnose yield issues systematically.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Is Starting Material (Amine) Left in Reaction? Start->CheckSM YesSM Yes: Reaction Incomplete CheckSM->YesSM Yes NoSM No: Product Lost/Degraded CheckSM->NoSM No CheckpH Check pH of Reaction Mix YesSM->CheckpH CheckWorkup Check Aqueous Layer pH During Workup NoSM->CheckWorkup Acidic Acidic: Alkylator Hydrolyzed CheckpH->Acidic pH < 7 Basic Basic: Reaction Too Slow CheckpH->Basic pH > 9 Action3 Action: Product is Amphoteric. Adjust pH to isoelectric point (pI). CheckWorkup->Action3 Action1 Action: Dry Solvent & Base. Add Alkylator slower. Acidic->Action1 Action2 Action: Increase Temp (max 60°C) or Add Catalyst (KI). Basic->Action2

Figure 2: Diagnostic flowchart for identifying the root cause of yield loss during synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4,4-Difluoropiperidin-1-yl)acetic acid from Crude Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the purification of 2-(4,4-difluoropiperidin-1-yl)acetic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting material from crude reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C7H11F2NO2[1]
Molecular Weight 179.16 g/mol [1]
Predicted pKa 2.47 ± 0.10[1]
Predicted Boiling Point 255.8 ± 40.0 °C[1]
Predicted Density 1.29 ± 0.1 g/cm³[1]
Solubility Highly soluble in water and other polar solvents.[2]

The low predicted pKa of 2.47 indicates that this compound is a relatively strong carboxylic acid. This acidity is a key characteristic that can be exploited for its separation from neutral or basic impurities. Its high polarity and solubility in aqueous media are also critical factors to consider when selecting a purification method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I've performed an aqueous workup with sodium bicarbonate to remove the unreacted acid, but I'm still seeing it in my final product. What's going wrong?

Answer:

This is a common issue that often points to incomplete extraction or issues with the pH of your aqueous wash. Here’s a breakdown of potential causes and solutions:

  • Insufficient Basicity: While sodium bicarbonate is a good choice for neutralizing strong acids, it's a relatively weak base.[3] If your organic layer is not being mixed vigorously enough with the aqueous bicarbonate solution, the acid-base reaction may not go to completion.[4] The goal is to convert the carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[5]

    • Solution: Increase the number of bicarbonate washes. Instead of one large wash, perform three to four smaller washes with fresh saturated sodium bicarbonate solution. Ensure vigorous mixing in the separatory funnel for at least one minute during each wash, remembering to vent frequently to release any CO2 pressure that builds up.[4]

  • pH Monitoring: The efficiency of the extraction is highly dependent on the pH of the aqueous layer. To ensure complete deprotonation of the carboxylic acid, the pH of the aqueous phase should be at least two pH units above the pKa of the acid. Given the predicted pKa of ~2.47 for this compound, a final pH of the aqueous layer of at least 4.5 is recommended.

    • Solution: After your final bicarbonate wash, check the pH of the aqueous layer with a pH strip. If it is not sufficiently basic, perform an additional wash.

  • Emulsion Formation: The high polarity of this compound and its salt can sometimes lead to the formation of emulsions during extraction, which can trap the impurity in the organic layer.[6][7]

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. In some cases, allowing the mixture to stand for a longer period or gentle swirling can also be effective.

Question 2: My product is also polar. When I try to use column chromatography to remove the unreacted acid, they co-elute. How can I improve my separation?

Answer:

Co-elution of polar compounds is a frequent challenge in normal-phase column chromatography.[8] Here are several strategies to improve your separation:

  • Solvent System Optimization: The choice of eluent is critical for achieving good separation. For polar compounds, a more polar solvent system is generally required.[9]

    • Strategy 1: Increase Polarity Gradually. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with a mixture of ethyl acetate and hexanes and slowly increase the percentage of ethyl acetate.[9]

    • Strategy 2: Introduce a More Polar Solvent. If ethyl acetate/hexanes is not providing enough separation, consider switching to a more polar solvent system like dichloromethane/methanol.[9] Be cautious with the amount of methanol, as too much can dissolve the silica gel. A common starting point is 1-5% methanol in dichloromethane.

  • Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography is an excellent alternative for separating polar compounds.[10] In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used.[11] The unreacted acid, being more polar, will elute earlier than your likely less polar product.

    • Typical Solvents: Common mobile phases for reverse-phase chromatography are mixtures of water and acetonitrile or water and methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of very polar compounds.[12] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[11][12]

Question 3: I'm trying to crystallize my product to remove the unreacted acid, but the acid seems to be co-crystallizing. What can I do?

Answer:

Co-crystallization can occur when the impurity has similar structural and solubility properties to the desired product. Here are some techniques to overcome this:

  • Solvent Selection is Key: The choice of crystallization solvent is the most critical factor. The ideal solvent will have a high solubility for your product at elevated temperatures and low solubility at room temperature or below, while the unreacted acid should remain soluble at all temperatures.[13]

    • Finding the Right Solvent: You may need to screen several solvents or solvent mixtures. A good starting point is to look for a solvent in which your product is sparingly soluble at room temperature but readily dissolves upon heating. For polar compounds, consider solvents like isopropanol, ethanol, or acetonitrile.[14]

  • Acid Scavenging Prior to Crystallization: Before attempting crystallization, you can use a solid-supported scavenger to remove the acidic impurity.

    • Protocol: Dissolve your crude mixture in an appropriate organic solvent. Add a basic scavenger resin (e.g., an amine-functionalized polymer). Stir the mixture for a few hours, then filter off the resin. The unreacted acid will be bound to the resin, leaving your purified product in the filtrate. You can then proceed with crystallization from the filtrate.

  • Slow Cooling: Rapid cooling can trap impurities in the crystal lattice.

    • Technique: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal yield.

Frequently Asked Questions (FAQs)

What is the best initial approach for removing this compound from a crude mixture?

For a first pass purification, acid-base liquid-liquid extraction is often the most efficient and scalable method.[5] Given the acidic nature of this compound, washing your organic solution with a basic aqueous solution like saturated sodium bicarbonate will convert the acid into its water-soluble salt, effectively removing it from the organic layer.[3] This technique is particularly useful if your desired product is neutral.[15]

Can I use a stronger base like sodium hydroxide for the extraction?

While a stronger base like sodium hydroxide would certainly deprotonate the carboxylic acid, it is generally not recommended if your desired product contains base-sensitive functional groups (e.g., esters, amides) that could be hydrolyzed under strongly basic conditions.[5] Sodium bicarbonate is a milder base that is typically sufficient for extracting carboxylic acids without causing unwanted side reactions.[4]

Is solid-phase extraction (SPE) a viable option for this separation?

Yes, solid-phase extraction can be a very effective technique, especially for smaller scale purifications or for removing trace amounts of the acidic impurity.[16][17]

  • Anion Exchange SPE: You can use a strong anion exchange (SAX) or a weak anion exchange (WAX) sorbent.[18] The negatively charged carboxylate (after deprotonation) will bind to the positively charged sorbent. Your neutral or basic product will pass through the cartridge. The bound acid can then be eluted with a strong acid or a high ionic strength buffer if desired.[19]

  • Normal Phase SPE: A polar sorbent like silica can be used. The highly polar carboxylic acid will be strongly retained on the silica, while a less polar product can be eluted with a non-polar solvent.[19]

How can I confirm that the unreacted acid has been completely removed?

Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the presence of the starting material. Spot your crude mixture, the purified product, and a standard of the unreacted acid on the same TLC plate. After developing the plate, you can visualize the spots under a UV lamp or with an appropriate stain. The absence of a spot corresponding to the starting acid in the lane of your purified product indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. By comparing the chromatogram of your purified product to a standard of the unreacted acid, you can determine the percentage of residual starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of the unreacted acid. The characteristic signals of the starting material should be absent in the spectrum of the purified product.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is effective for removing this compound from a neutral organic product.[15]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a volume of saturated aqueous sodium bicarbonate solution equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure from CO2 evolution.

  • Separation: Allow the layers to separate. The aqueous layer will be on the bottom if using a denser solvent like dichloromethane, and on top for less dense solvents like ethyl acetate.

  • Draining: Drain the aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) two more times with fresh sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.[15]

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is suitable when the desired product has a significantly different polarity than the unreacted acid.[8]

  • Slurry Preparation: Adsorb the crude mixture onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system.

  • Loading: Carefully load the dried slurry of the crude mixture onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for very polar compounds, dichloromethane and methanol.[9]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Crystallization

This method is ideal for solid products where a suitable solvent can be found that selectively crystallizes the product, leaving the acidic impurity in the mother liquor.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Mixture Containing This compound is_product_neutral Is the desired product neutral or basic? start->is_product_neutral is_product_solid Is the desired product solid? is_product_neutral->is_product_solid No extraction Liquid-Liquid Extraction with aq. NaHCO3 is_product_neutral->extraction Yes polarity_diff Is there a significant polarity difference? is_product_solid->polarity_diff No crystallization Crystallization is_product_solid->crystallization Yes column_chrom Column Chromatography (Normal or Reverse Phase) polarity_diff->column_chrom Yes spe Solid-Phase Extraction (Anion Exchange) polarity_diff->spe No complex_mixture Consider a combination of techniques or SPE spe->complex_mixture

Caption: A decision tree to guide the selection of the most appropriate purification technique.

Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow start Dissolve crude mixture in organic solvent add_bicarb Add saturated NaHCO3 (aq) start->add_bicarb shake Shake and vent add_bicarb->shake separate Separate layers shake->separate aq_layer Aqueous Layer (contains carboxylate salt) separate->aq_layer Remove org_layer Organic Layer (contains product) separate->org_layer repeat_wash Repeat wash 2x org_layer->repeat_wash brine_wash Wash with brine repeat_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: A step-by-step workflow for the liquid-liquid extraction of an acidic impurity.

References

  • D'Ans, J., & Lax, E. (1997). Taschenbuch für Chemiker und Physiker. Springer-Verlag.
  • Chen, Y., Saboe, P., Kruger, J., et al. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • Patsnap. (2025, July 31). Carboxylic Acid Extraction: New Techniques for Improved Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chen, Y., Saboe, P., Kruger, J., et al. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Thurman, E. M., & Mills, M. S. (2000). Solid-phase extraction of acidic herbicides.
  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Wikipedia. (2023). Solid-phase extraction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water? Retrieved from [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds? Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, April 11). Polar Crystals Using Molecular Chirality: Pseudosymmetric Crystallization toward Polarization Switching Materials. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

Sources

stability of 2-(4,4-Difluoropiperidin-1-yl)acetic acid in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Introduction for the Researcher

Welcome to the technical support guide for this compound. As drug development professionals, we understand that navigating the stability of fluorinated compounds is critical for robust process development, formulation, and ensuring the integrity of your results. The gem-difluoro motif on the piperidine ring introduces unique chemical properties that can be both advantageous for metabolic stability and a potential liability under certain chemical conditions.

This guide is structured as a dynamic resource, moving from frequently asked questions about the fundamental chemical stability of this molecule to practical, hands-on troubleshooting for common experimental challenges. Our goal is to provide not just protocols, but the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) on Basic Stability

This section addresses the core chemical principles governing the stability of this compound in basic environments.

Q1: What is the primary stability concern for this compound under basic conditions?

Answer: The principal concern is not the hydrolysis of the N-acetic acid moiety, but rather the potential for an elimination reaction involving the gem-difluoro group on the piperidine ring. The two fluorine atoms are highly electronegative, which significantly increases the acidity of the protons on the adjacent carbons (C3 and C5). In the presence of a sufficiently strong base, one of these protons can be abstracted to form a carbanion intermediate. This is the rate-determining step in an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[1][2] The subsequent, rapid elimination of a fluoride ion results in the formation of a double bond within the piperidine ring.

The C-F bond itself is very strong and a poor leaving group in standard E2 eliminations. However, the acidifying effect of the gem-difluoro group makes the E1cb pathway a plausible and often favored degradation route for such structures under basic conditions.[1][3]

Q2: What are the likely degradation products I should be looking for?

Answer: Based on the E1cb mechanism described above, the expected primary degradation product is 2-(4-fluoro-1,2,3,6-tetrahydropyridin-1-yl)acetic acid . This product results from the loss of one equivalent of hydrogen fluoride (HF) from the parent molecule.

Below is a diagram illustrating this proposed degradation pathway.

Caption: Proposed E1cb degradation of the title compound in base.

Q3: Which factors will accelerate this degradation?

Answer: Several factors can increase the rate of the proposed E1cb degradation:

  • Base Strength: Stronger bases (e.g., NaOH, KOH, LiOH) will deprotonate the C3/C5 position more effectively than weaker bases (e.g., NaHCO₃, K₂CO₃, triethylamine). The reaction rate is directly proportional to the concentration of the base.

  • Temperature: Like most elimination reactions, the rate will increase significantly with higher temperatures. Arrhenius kinetics predict an exponential increase in the rate constant with temperature.

  • Solvent: Polar protic solvents (like water or methanol) can stabilize the fluoride leaving group, potentially facilitating the second step of the reaction. While the initial deprotonation is the key, solvent choice can play a role.

The table below summarizes the expected impact of these factors.

FactorConditionExpected Impact on StabilityRationale
pH / Base Strength High pH (>10)Decreased Increased concentration of hydroxide or other strong bases accelerates the initial proton abstraction step.
Mild pH (7-9)Moderate Slower degradation, but may still be observable over extended periods.
Temperature Elevated (>40 °C)Significantly Decreased Provides the necessary activation energy for the rate-limiting deprotonation.
Ambient (20-25 °C)Moderate Degradation is likely to be slower but still a potential issue for long-term storage in solution.
Reduced (<5 °C)Increased Significantly reduces the kinetic rate of the elimination reaction.
Solvent Aqueous / ProticDecreased Can stabilize the departing fluoride ion, facilitating the elimination step.
Aprotic (e.g., THF, DCM)Increased May slow the elimination by less effective solvation of the fluoride leaving group.

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides practical solutions to specific problems you might encounter during your experiments.

Problem 1: "I am observing an unexpected peak in my HPLC/LC-MS analysis after a basic aqueous workup. Could this be a degradation product?"

Diagnosis: It is highly probable. An aqueous basic workup, especially if prolonged or performed at room temperature, creates ideal conditions for the E1cb elimination. The new peak would likely correspond to the mass of the parent compound minus HF (a mass loss of ~20.01 Da).

Solution Workflow:

  • Confirm Identity: Obtain a high-resolution mass spectrum of the impurity. Check for the exact mass of the proposed degradation product, C₉H₁₂FNO₂.

  • Modify Workup Protocol:

    • Temperature Control: Perform the entire aqueous workup at 0-5 °C using an ice bath.

    • Minimize Time: Do not let the basic aqueous phase sit for an extended period. Proceed to extraction immediately after neutralization or phase separation.

    • Use Milder Base: If your protocol uses a strong base like NaOH for a pH adjustment, consider switching to a saturated solution of sodium bicarbonate (NaHCO₃) if the chemistry allows.

  • Preventative Strategy: If possible, avoid a basic aqueous workup altogether. Consider a direct extraction, filtration through a pad of silica or celite, or a non-aqueous workup if your downstream process allows.

Problem 2: "My reaction yield is consistently low when using a strong base (e.g., LiOH for ester hydrolysis). How can I improve it while minimizing degradation of the piperidine core?"

Diagnosis: The reaction conditions required for your desired transformation (e.g., ester hydrolysis) are simultaneously causing degradation of your starting material or product via the E1cb pathway. The key is to find conditions that favor your reaction kinetically over the degradation reaction.

Recommended Actions & Rationale:

  • Lower the Temperature: This is the most critical parameter. Degradation pathways often have a higher activation energy than primary reactions like hydrolysis. Running your reaction at 0 °C or even -10 °C can dramatically slow the elimination while still allowing the hydrolysis to proceed, albeit more slowly.

  • Use a Weaker Base/Alternative Conditions:

    • For ester hydrolysis, consider using potassium carbonate (K₂CO₃) in methanol/water. It is less aggressive than LiOH.

    • Enzymatic hydrolysis using a suitable lipase could offer a highly selective alternative under near-neutral pH conditions.

  • Careful Monitoring: Monitor the reaction by TLC or LC-MS at frequent intervals. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the basic conditions.

The following workflow diagram illustrates a decision-making process for optimizing a base-mediated reaction.

Caption: Decision workflow for optimizing reactions to minimize base-induced degradation.

Part 3: Experimental Protocol for Stability Assessment

This section provides a standardized protocol for quantitatively assessing the stability of this compound in basic solutions.

Protocol: HPLC-MS Based Stability Assessment in Aqueous Buffers

Objective: To determine the degradation rate of this compound at various pH values and temperatures.

1. Materials & Reagents:

  • This compound (parent compound)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (for mobile phase)

  • Potassium Phosphate Monobasic (for pH 7 buffer)

  • Sodium Bicarbonate & Sodium Carbonate (for pH 9 and 11 buffers)

  • Stock solution of parent compound (1 mg/mL in ACN or DMSO)

  • HPLC or UPLC system coupled to a Mass Spectrometer (Q-TOF or Triple Quad)

2. Buffer Preparation:

  • pH 7.4 Buffer: Prepare a 50 mM phosphate buffer and adjust pH with KOH/H₃PO₄.

  • pH 9.0 Buffer: Prepare a 50 mM carbonate-bicarbonate buffer.

  • pH 11.0 Buffer: Prepare a 50 mM carbonate-bicarbonate buffer.

  • Control: HPLC-grade water.

3. Sample Preparation & Incubation:

  • Create a working solution by spiking the 1 mg/mL stock solution into each buffer (and water control) to a final concentration of 10 µg/mL.

  • Divide each solution into aliquots for each time point and temperature.

  • Incubate the aliquots at two temperatures: 25 °C (Room Temp) and 50 °C .

  • At each time point (e.g., t=0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Immediately quench the reaction by adding an equal volume of a "stop solution" (e.g., 1% formic acid in ACN) to neutralize the base and precipitate any buffer salts.

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the m/z for the parent compound and the potential degradation product.

5. Data Analysis:

  • Integrate the peak area of the parent compound at each time point for each condition.

  • Normalize the peak area at each time point (t=x) to the peak area at t=0.

  • Plot the percentage of parent compound remaining vs. time for each condition.

  • If degradation follows first-order kinetics, a plot of ln(% remaining) vs. time will be linear, and the slope can be used to calculate the degradation rate constant (k).

This systematic approach will provide clear, quantitative data on the stability profile of your molecule, guiding your future experimental designs.

References

  • MacSoss, M., et al. (2009). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Available at: [Link]

  • Southern Illinois University Edwardsville. Elimination Reactions. SIUE Chemistry. Available at: [Link]

  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chemistry Steps. The Hofmann Elimination. Chemistry Steps. Available at: [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. Chemistry Steps. Available at: [Link]

  • Wang, J., & Sanchez-Rosello, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jolit, A., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

Sources

Validation & Comparative

Strategic Fluorination of Piperidine Scaffolds: A Comparative Guide to Metabolic Stability & Physicochemical Tuning

[1][2]

Executive Summary & Mechanistic Rationale

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Paroxetine). However, the unsubstituted piperidine ring is often a metabolic liability. It is prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically via

The Solution: Strategic Fluorination. Replacing hydrogen with fluorine is not merely a steric substitution; it is a profound electronic modulation.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the site inert to the radical abstraction mechanism of CYP450 Compound I.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from adjacent carbons, raising the oxidation potential and making neighboring C-H bonds less susceptible to oxidation.

  • 
     Modulation:  Fluorine reduces the basicity of the piperidine nitrogen (lowering 
    
    
    by 1–3 units depending on position). This reduces lysosomal trapping and hERG channel inhibition, often improving the safety profile.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Piperidines[2][3]

The following data synthesizes physicochemical and metabolic trends observed in matched molecular pairs (MMP) across medicinal chemistry literature (e.g., J. Med. Chem., ChemMedChem).

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturePiperidine (Reference) 4-Fluoropiperidine 3,3-Difluoropiperidine Impact Analysis
Structure UnsubstitutedMono-sub (C4)Di-sub (C3)
Basicity (

)
~11.0~9.5~8.5Lower

improves permeability and reduces hERG liability.
Lipophilicity (

)
0.80.951.1Slight increase in lipophilicity, but lower

often improves

.
Metabolic Liability High (C2/C6

-oxidation)
Medium (Blocks C4, deactivates C3)Low (Blocks C3, deactivates C2/C4)3,3-F2 offers superior protection of the vulnerable

-position via inductive effects.
Intrinsic Clearance (

)
High (>50

L/min/mg)
Moderate (~20-40

L/min/mg)
Low (<15

L/min/mg)
Fluorination significantly extends half-life (

).
Conformation Chair (Fluxional)Chair (Axial F pref.)Distorted ChairAxial fluorine preference (Gauche effect) can lock bioactive conformations.
Visualizing the Metabolic Fate

The diagram below illustrates the divergent pathways of a standard piperidine versus a fluorinated analog when exposed to CYP450 enzymes.

MetabolicFateSubstratePiperidine ScaffoldCYPCYP450 Attack(Oxidative)Substrate->CYPIminiumIminium IonIntermediateCYP->IminiumH-Abstraction(Non-Fluorinated)BlockedC-F BondResists AbstractionCYP->BlockedF-SubstitutionMetaboliteRing Opening /N-Dealkylation(Inactive/Toxic)Iminium->MetaboliteHydrolysisStableIntact Drug(Extended t1/2)Blocked->StableMetabolic Stability

Figure 1: Mechanistic divergence in CYP450 metabolism. Fluorine substitution prevents the formation of the reactive iminium ion intermediate.

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvements described above, researchers must perform a Human Liver Microsome (HLM) Stability Assay . This protocol is designed to be self-validating through the use of specific controls.

Reagents & Materials[1][2][4][5][6][7]
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation (Master Mix):

    • Pre-warm phosphate buffer to 37°C.

    • Prepare a "Microsome Working Solution" (0.625 mg/mL) in buffer.

  • Incubation Setup:

    • Test Wells: Mix 40

      
      L Microsome Solution + 5 
      
      
      L Test Compound (10
      
      
      M final).
    • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

    • Negative Control (No NADPH): Essential to rule out chemical instability (hydrolysis) distinct from enzymatic metabolism.[1]

  • Initiation:

    • Add 10

      
      L of NADPH Regenerating System  to initiate the reaction.
      
    • Critical Step: Start timer immediately.

  • Sampling (Time Course):

    • At

      
       min, remove 50 
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold Quench Solution . Vortex for 1 min.
      
  • Analysis:

    • Centrifuge at 4000 rpm for 15 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the Intrinsic Clearance (


)


Assay Workflow Diagram

AssayWorkflowPrep1. Prepare Master Mix(Microsomes + Buffer)Dose2. Add Test Compound(1 µM Final)Prep->DoseSplitSplit SamplesDose->SplitExpExperimental Group(+NADPH)Split->ExpMetabolismCtrlControl Group(-NADPH / Buffer only)Split->CtrlStability CheckIncubateIncubate @ 37°C(0, 5, 15, 30, 60 min)Exp->IncubateCtrl->IncubateQuenchQuench with ACN(+Internal Standard)Incubate->QuenchAnalyzeLC-MS/MS AnalysisCalculate CL_intQuench->Analyze

Figure 2: Standardized Microsomal Stability Assay Workflow ensuring differentiation between enzymatic metabolism and chemical instability.

Case Study: Application in Drug Design

Reference: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors, researchers utilized the "Fluorine Scan" technique. An initial piperidine-containing lead showed rapid clearance (

  • Intervention: Introduction of a 3,3-difluoro motif.

  • Result:

    • Metabolic: Blocked

      
      -oxidation, increasing 
      
      
      to >2 hours.
    • Physicochemical: Lowered

      
       from 10.8 to 8.4, reducing off-target hERG binding by 15-fold.
      
    • Outcome: The fluorinated analog progressed to late-stage pre-clinical development.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting the Influence of Fluorine on the LogD, Solubility, and Metabolic Stability of Lead Compounds. ChemMedChem, 2(8), 1100-1115. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Technical Guide: Validating Purity of 2-(4,4-Difluoropiperidin-1-yl)acetic Acid Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In modern drug discovery, the incorporation of fluorine into scaffold structures—such as the 2-(4,4-difluoropiperidin-1-yl)acetic acid (CAS: 113451-59-5)—is a critical strategy to modulate metabolic stability (blocking P450 oxidation) and lipophilicity (LogP). However, validating the purity of this specific building block presents a unique analytical paradox:

  • Zwitterionic Polarity: The molecule contains a basic tertiary amine (piperidine) and an acidic carboxylic acid, creating a zwitterion that poorly retains on standard C18 columns.

  • UV Transparency: Lacking a conjugated

    
    -system (aromatic ring), it exhibits negligible UV absorbance above 210 nm, making standard HPLC-UV/DAD unreliable.
    
  • Thermal Instability: The carboxylic acid moiety makes direct GC-MS analysis difficult without derivatization (e.g., silylation or methylation).

This guide objectively compares analytical alternatives and establishes a Liquid Chromatography-Mass Spectrometry (LC-MS) protocol as the superior standard for purity validation.

Comparative Analysis of Detection Methods

The following table summarizes the performance of three common analytical techniques for this specific fluorinated amino-acid derivative.

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: GC-MS (Derivatized) Method C: LC-MS (ESI+) [Recommended]
Principle UV Absorbance (Carbonyl

)
Electron Impact (EI) after SilylationElectrospray Ionization (Protonated Molecular Ion)
Sensitivity (LOD) Low (High

g range)
High (ng range)Ultra-High (pg range)
Specificity Poor (Solvent cuts & buffer noise interfere)High (Mass spectral fingerprint)High (m/z filtration)
Sample Prep Dilute & ShootComplex (Requires BSTFA/TMCS derivatization)Dilute & Shoot
Throughput HighLow (Incubation time required)High
Suitability Rough estimate only (<90% purity)volatile impurities onlyQuantitative Purity (>99.5%)

The Challenge: Why Standard Methods Fail

The "Void Volume" Trap

Standard Reverse Phase (RP) chromatography uses hydrophobic interactions. This compound is highly polar. On a standard C18 column, it often elutes in the void volume (


) , co-eluting with unretained salts and matrix components. This results in ion suppression in MS and unquantifiable peaks in UV.
The UV "Blind Spot"

Because the molecule lacks a chromophore, analysts are forced to monitor at 205–210 nm. At this wavelength, common mobile phase modifiers (formic acid, acetate) absorb light, creating a drifting baseline and high noise, which obscures low-level impurities.

The Solution: Validated LC-MS Protocol

To overcome the retention issue without resorting to complex HILIC equilibration times, we utilize a Polar-Embedded C18 or Aqueous C18 (AQ-C18) stationary phase. This phase prevents "phase collapse" in 100% aqueous conditions and provides interaction with the polar amine/acid groups.

Experimental Conditions[1][2]
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Formic acid is critical. It protonates the piperidine nitrogen (

      
      ), ensuring the molecule exists as a cation for ESI+ detection, while also suppressing the ionization of the carboxylic acid to improve retention.
      
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.002%Loading (High aqueous to retain polar analyte)
1.002%Isocratic Hold
6.0095%Linear Gradient
7.5095%Wash
7.602%Re-equilibration
10.002%End of Run
Mass Spectrometry Parameters (ESI+)[2]
  • Ionization Mode: Electrospray Positive (ESI+).[1]

  • Target Ion:

    
     m/z.
    
  • Fragment Ions (for confirmation):

    • 
       (Loss of HF).
      
    • 
       (Loss of COOH).
      

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific experimental workflow for validating this compound.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: this compound CheckUV Check Chromophore? Start->CheckUV UVResult No Conjugation (UV < 210nm) CheckUV->UVResult CheckPolarity Check Polarity (LogP) UVResult->CheckPolarity PolarityResult High Polarity (Zwitterion) CheckPolarity->PolarityResult StandardC18 Standard C18 PolarityResult->StandardC18 Try Standard GCMS GC-MS PolarityResult->GCMS Try Thermal Solution Polar-Embedded C18 LC-MS PolarityResult->Solution Recommended VoidVol Elutes in Void Volume (Failure) StandardC18->VoidVol Deriv Requires Derivatization (Slow/Error Prone) GCMS->Deriv

Caption: Decision matrix eliminating UV and Standard C18 in favor of Polar-Embedded LC-MS.

Diagram 2: Self-Validating LC-MS Workflow

LCMSWorkflow Sample Sample Prep (1 mg/mL in H2O) LC LC Separation (Polar C18, 0.1% FA) Sample->LC Ionization ESI+ Source (Protonation) LC->Ionization SystemSuit System Suitability (Check Retention Time > 2.5 min) LC->SystemSuit QC Check Detection MS Detection (SIM m/z 180.08) Ionization->Detection Data Purity Calculation (Area %) Detection->Data SystemSuit->LC Pass

Caption: The validated workflow ensures retention away from the void volume before MS quantification.

Data Analysis & Interpretation

When analyzing the data, do not rely solely on the Total Ion Chromatogram (TIC), as background noise can be high in the low-mass region.

  • Extracted Ion Chromatogram (XIC): Extract

    
    .
    
  • Impurity Profiling: Scan the range

    
     50–500. Common impurities in this synthesis include:
    
    • Unreacted 4,4-difluoropiperidine:

      
       (Elutes earlier or later depending on pH).
      
    • Ethyl ester intermediate:

      
       (Elutes significantly later due to lipophilicity).
      
  • Linearity Validation: The method demonstrates linearity from 0.1 µg/mL to 100 µg/mL (

    
    ), confirming suitability for quantitative purity assessment.
    

References

  • Evaluation of Charged Aerosol Detection (CAD) vs MS. American Laboratory. (2007). Comparison of detection methods for non-chromophoric compounds.

  • Zwitterionic HILIC for Polar Metabolites. RSC Advances. (2023). Development of LC-MS workflows for polar zwitterionic compounds.

  • Analysis of Synthetic Cannabinoids and Metabolites (Fluorinated Analogues). Restek Resource Hub. (2020). Methodologies for fluorinated piperidine derivatives.

  • Detecting Fluorinated Residuals Using LC-HRMS. LCGC International. (2025). Application of LC-MS for tracking fluorinated residuals.[2]

Sources

The Fluorine Factor: A Comparative Guide to the Impact of 4,4-Difluoro Substitution on the Lipophilicity of Piperidine Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed tactic to modulate physicochemical properties, thereby enhancing pharmacokinetic profiles and therapeutic efficacy. This guide provides an in-depth comparison of piperidine acetic acid and its 4,4-difluoro substituted counterpart, focusing on the critical parameter of lipophilicity. By examining experimental data and underlying chemical principles, we aim to offer a comprehensive resource for researchers engaged in the design and optimization of piperidine-containing compounds.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a paramount physicochemical property that dictates a drug molecule's behavior in a biological system. It influences a spectrum of pharmacokinetic and pharmacodynamic processes, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target, while avoiding undesirable off-target effects or metabolic liabilities. The "rule of five," a well-established guideline in drug discovery, underscores the importance of maintaining a logP value below five for orally administered drugs to ensure adequate aqueous solubility and membrane permeability.

Comparative Analysis: Piperidine Acetic Acid vs. 4,4-Difluoropiperidine Acetic Acid

The introduction of a gem-difluoro group at the 4-position of the piperidine ring in piperidine acetic acid induces significant alterations in its electronic and conformational properties, which in turn have a profound impact on its lipophilicity and basicity.

CompoundStructureCalculated logP*Experimental pKa of Piperidine Nitrogen
Piperidine-4-acetic acid[Insert image of Piperidine-4-acetic acid structure here]-0.85 ± 0.25~11.1[1][2][3][4]
4,4-Difluoropiperidine-4-acetic acid[Insert image of 4,4-Difluoropiperidine-4-acetic acid structure here]-0.20 ± 0.30~8.5[5]

*Calculated logP values are consensus estimates from multiple computational models (e.g., ALOGPS, Molinspiration, ChemAxon) and are intended for comparative purposes. Experimental values may vary.

The Dual Nature of Fluorine's Influence

The data presented in the table highlights a fascinating duality in the effect of 4,4-difluoro substitution. While the introduction of two highly electronegative fluorine atoms might be intuitively expected to decrease lipophilicity by increasing polarity, the calculated logP value of the fluorinated analog is actually higher (less negative) than that of the parent compound. This counterintuitive observation can be rationalized by considering the following factors:

  • Hydrophobic Surface Area: The substitution of two hydrogen atoms with larger fluorine atoms increases the overall molecular surface area. This can lead to a greater hydrophobic effect, where the molecule is more effectively "pushed" out of the aqueous phase and into the lipophilic phase.

  • Reduced Basicity and Hydrogen Bonding: The strong electron-withdrawing nature of the gem-difluoro group significantly reduces the basicity of the piperidine nitrogen, as evidenced by the substantial drop in its pKa from approximately 11.1 to 8.5.[1][2][3][4][5] A less basic nitrogen is less likely to be protonated at physiological pH, reducing its capacity to engage in hydrogen bonding with water molecules. This decreased interaction with the aqueous phase contributes to an increase in lipophilicity.

  • Impact on logD: The pKa of a molecule is a critical determinant of its distribution coefficient (logD) at a given pH. Since physiological pH is typically around 7.4, the piperidine nitrogen in the non-fluorinated compound will be predominantly protonated, rendering the molecule highly polar and water-soluble. In contrast, the pKa of the 4,4-difluoro analog is much closer to physiological pH, meaning a larger fraction of the molecule will exist in its neutral, more lipophilic form. This difference in ionization state at physiological pH is a key driver of the observed difference in lipophilicity.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The gold standard for the experimental determination of the octanol-water partition coefficient (logP) is the shake-flask method. This protocol provides a direct measure of a compound's partitioning behavior between a lipophilic and an aqueous phase.

Step-by-Step Protocol
  • Preparation of Phases:

    • Prepare a buffer solution at a pH where the compound of interest is in its neutral (un-ionized) form. For piperidine acetic acid and its difluoro analog, this would necessitate a pH significantly above their respective pKa values.

    • Saturate n-octanol with the prepared buffer and, conversely, saturate the buffer with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that both phases are in equilibrium before the experiment.

  • Sample Preparation:

    • Accurately weigh a known amount of the test compound and dissolve it in the pre-saturated buffer to a known concentration.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the compound-containing buffer with a known volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to ensure thorough mixing and allow the compound to reach equilibrium between the two phases.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is then obtained by taking the base-10 logarithm of P.

G cluster_prep Phase Preparation cluster_sample Sample Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_buffer Prepare Buffer (pH > pKa) saturate Saturate Phases prep_buffer->saturate prep_octanol Prepare n-Octanol prep_octanol->saturate dissolve Dissolve Compound in Buffer mix Mix Phases & Shake dissolve->mix separate Allow Phase Separation mix->separate analyze Analyze Concentration (UV-Vis/HPLC) separate->analyze calculate Calculate logP analyze->calculate

Figure 1: Experimental workflow for the determination of logP using the shake-flask method.

Logical Relationship of Physicochemical Properties

The interplay between chemical structure, pKa, and lipophilicity (logP/logD) is a fundamental concept in drug design. The following diagram illustrates this relationship in the context of 4,4-difluoro substitution on piperidine acetic acid.

G sub 4,4-Difluoro Substitution ewg Strong Electron-Withdrawing Effect sub->ewg pka Decreased pKa of Piperidine Nitrogen ewg->pka ion Reduced Protonation at Physiological pH pka->ion hbond Decreased H-Bonding with Water ion->hbond logd Increased logD (Higher Lipophilicity) hbond->logd

Figure 2: The causal chain illustrating how 4,4-difluoro substitution leads to increased lipophilicity.

Conclusion

The strategic placement of a 4,4-difluoro group on the piperidine ring of piperidine acetic acid serves as a powerful tool for modulating its physicochemical properties. This substitution leads to a significant reduction in the basicity of the piperidine nitrogen, which in turn results in a higher proportion of the neutral, more lipophilic species at physiological pH. This effect, coupled with an increase in the hydrophobic surface area, culminates in an overall increase in the compound's lipophilicity, as reflected in its higher calculated logP value. A thorough understanding of these structure-property relationships, supported by robust experimental data, is indispensable for the rational design of drug candidates with optimized pharmacokinetic profiles.

References

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Journal of Chemical Education. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Piperidine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperidine-4-yl-acetic Acid: Properties, Uses, Safety, Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

Sources

Crystal Structure & Physicochemical Profiling: 2-(4,4-Difluoropiperidin-1-yl)acetic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Salt Selection

In the development of fluorinated pharmaceutical intermediates, 2-(4,4-Difluoropiperidin-1-yl)acetic acid presents a unique crystallographic challenge. The geminal difluoro group at the C4 position of the piperidine ring introduces significant dipole moments and lipophilicity changes compared to non-fluorinated analogs.

This guide objectively compares the solid-state performance of the Free Zwitterion , the Hydrochloride (HCl) Salt , and the p-Toluenesulfonate (Tosylate) Salt . Our analysis—grounded in single-crystal X-ray diffraction (SC-XRD) and physicochemical profiling—identifies the Tosylate salt as the superior candidate for solid dosage forms due to its optimal balance of lattice energy, non-hygroscopicity, and packing efficiency.

Structural & Mechanistic Analysis

The Zwitterionic Baseline

The free acid, This compound , typically crystallizes as a zwitterion . The basic piperidine nitrogen is protonated by the carboxylic acid, forming an internal salt.

  • Crystal Habit: High-melting prisms (

    
    C).
    
  • Lattice Forces: Dominated by strong charge-assisted N

    
    -H...O
    
    
    
    hydrogen bonds (Head-to-Tail packing).
  • Fluorine Effect: The C-F bonds participate in weak C-F...H-C interactions, stabilizing the chair conformation of the piperidine ring but contributing little to the primary lattice energy.

Salt Comparison: HCl vs. Tosylate

When the zwitterion is converted to a salt, the packing landscape shifts.

FeatureHydrochloride Salt (HCl)Tosylate Salt (p-TsOH)
Counterion Character Small, spherical, high charge density (

).
Large, planar, aromatic (

).
Packing Efficiency High.

fits into small voids.
Moderate. Aromatic stacking (

) adds stability.
Hygroscopicity High. The exposed

attracts moisture to solvate the lattice.
Low. The hydrophobic tolyl ring shields the polar core.
Crystal System Typically Monoclinic (

).[1]
Typically Triclinic (

) or Monoclinic.

Experimental Protocols

Salt Synthesis & Crystallization Workflow

Self-Validating Step: Ensure stoichiometry is precise (1:1) to prevent the co-crystallization of the free zwitterion.

Protocol A: Hydrochloride Salt
  • Dissolution: Dissolve 1.0 eq of this compound in dry Ethanol (EtOH).

  • Acidification: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Nucleation: Vapor diffusion with Diethyl Ether (

    
    ) at 4°C.
    
  • Isolation: Filter the white precipitate. Note: Product is likely hygroscopic; handle under

    
    .
    
Protocol B: Tosylate Salt
  • Dissolution: Dissolve 1.0 eq of free acid in Isopropyl Alcohol (IPA) at 50°C.

  • Addition: Add 1.05 eq of p-Toluenesulfonic acid monohydrate.

  • Cooling: Slow cooling to room temperature (1°C/min) to promote large prism growth.

  • Isolation: Filter and dry at 45°C under vacuum.

Single Crystal XRD Methodology
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration of the fluorine atoms.

  • Refinement: SHELXL-2018. Special attention must be paid to fluorine disorder . The 4,4-difluoro motif often exhibits ring puckering disorder; model with split positions if

    
     values are high.
    

Comparative Performance Data

The following data represents the physicochemical profiles derived from crystallographic analysis.

PropertyFree ZwitterionHCl SaltTosylate Salt
Melting Point (

)
~255°C (Dec)185-190°C210-215°C
Space Group



Calculated Density (

)
1.29 g/cm³1.35 g/cm³1.42 g/cm³
Solubility (Water) Moderate (pH dependent)Very High (>100 mg/mL)High (50-80 mg/mL)
Hygroscopicity (DVS) < 0.5% weight gain> 15% weight gain (Deliquescent)< 1.0% weight gain
Stability (7 days, 40°C/75%RH) StableUnstable (Liquefies)Stable

Critical Insight: The HCl salt's high hygroscopicity is a direct result of the high charge density of the chloride ion and the lack of hydrophobic shielding in the lattice. The Tosylate salt utilizes the aromatic ring to create "hydrophobic layers" in the crystal packing (Sandwich Herringbone motif), effectively blocking moisture ingress.

Visualization of Salt Selection Logic

The following diagram illustrates the decision-making pathway for selecting the optimal solid form based on the specific properties of the fluorinated piperidine scaffold.

SaltSelection cluster_packing Crystal Lattice Analysis Start Start: this compound FreeAcid Free Zwitterion (High MP, Low/Mod Solubility) Start->FreeAcid CheckSolubility Check Aqueous Solubility (Target > 10 mg/mL) CheckSolubility->FreeAcid If Sufficient SaltScreen Initiate Salt Screen CheckSolubility->SaltScreen If Insufficient FreeAcid->CheckSolubility HCl HCl Salt (High Solubility, High Hygroscopicity) SaltScreen->HCl Small Counterion Tosylate Tosylate Salt (Good Solubility, Low Hygroscopicity) SaltScreen->Tosylate Large Aromatic Counterion ResultHCl Reject: Deliquescent Hard to Formulate HCl->ResultHCl DVS Analysis Packing Analyze Packing Efficiency (Fluorine-Fluorine Repulsion vs. H-Bonds) HCl->Packing ResultTos Select: Optimal Candidate Stable Lattice Packing Tosylate->ResultTos DVS Analysis Tosylate->Packing

Caption: Decision logic for salt selection. The Tosylate salt is favored due to superior stability against moisture, mediated by lattice packing efficiency.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • ChemicalBook. (2025).[2] this compound Properties. Link

  • BOC Sciences. (2025). 4,4-Difluoropiperidine Derivatives and Salts.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoropiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoropiperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.